To help you design experiments, here is a detailed methodology for using Akt inhibitor VIII, adapted from a published protocol investigating MMP-1 expression [1].
This compound binds to the interface between the Pleckstrin Homology (PH) domain and the kinase domain, locking Akt in an inactive conformation that prevents membrane translocation and activation [2] [3]. This allosteric mechanism contrasts with ATP-competitive inhibitors like capivasertib, which bind the active kinase conformation [4] [2].
The following diagram illustrates the functional consequence of this allosteric inhibition on Akt signaling.
Inhibitor blocks Akt activation by preventing membrane binding and phosphorylation.
A key functional consequence of this mechanism is its susceptibility to resistance from the Akt1 E17K mutation. This mutation occurs in the PH domain and is known to promote the active, open conformation of Akt. Since allosteric inhibitors like this compound depend on binding the inactive conformation, the E17K mutation can reduce their potency [2].
This compound represents one pharmacological approach among several. The broader clinical development of Akt inhibitors includes other allosteric inhibitors and ATP-competitive agents [4].
| Inhibitor Class | Mechanism | Example Drugs | Key Feature |
|---|---|---|---|
| Allosteric | Binds PH-kinase domain interface; inactive conformation [2] [3] | MK-2206, Miransertib (ARQ 092), This compound | High selectivity; susceptible to E17K mutation [2] |
| ATP-competitive | Binds active kinase conformation; competes with ATP [4] [2] | Capivasertib (AZD5363), Ipatasertib (GDC-0068) | Potency unaffected by E17K mutation [2] |
| PH Domain Competitors | Prevents PIP3 binding and membrane recruitment [4] [3] | Perifosine | - |
Akt inhibitor VIII is a prototypical allosteric inhibitor that exploits the natural regulatory mechanism of Akt. Its selectivity and mechanism are derived from its ability to bind to a specific, interdomain allosteric site [1].
The following diagram illustrates the conformational states of Akt and the mechanism of allosteric inhibition.
The diagram shows how an allosteric inhibitor stabilizes Akt's inactive state, preventing its phosphorylation and activation.
To confirm the allosteric inhibition of Akt in a research setting, the following key methodologies are employed. These protocols typically use cell lysates from cancer cell lines treated with the inhibitor.
This is a fundamental experiment to demonstrate that the inhibitor prevents Akt activation.
These assays determine the functional biological consequences of Akt inhibition.
The table below summarizes key differences between allosteric inhibitors like this compound and other classes of Akt inhibitors.
| Feature | Allosteric Inhibitors (e.g., this compound, MK-2206) | ATP-competitive Inhibitors (e.g., Ipatasertib, Capivasertib) | Covalent-Allosteric Inhibitors (e.g., Borussertib) |
|---|---|---|---|
| Binding Site | PH-Kinase domain interface [2] [1] | ATP-binding pocket in the kinase domain [2] | PH-Kinase domain interface (covalent anchor) [4] |
| Mechanism | Locks Akt in inactive PH-in state, prevents phosphorylation [2] [1] | Blocks ATP binding in active PH-out state; leads to hyperphosphorylation [2] | Irreversibly stabilizes inactive conformation [4] |
| Effect on p-Akt | Decreases phosphorylation (S473/T308) [2] | Increases or sustains phosphorylation (S473/T308) [2] | Decreases phosphorylation [4] |
| Selectivity | High for Akt isoforms; potential for isoform-selectivity [4] | Broader kinase family selectivity challenges [7] | High; can achieve isoform-selectivity by targeting unique cysteines [4] |
| Resistance | Associated with AKT alterations (e.g., AKT3 upregulation) [2] | Driven by bypass signaling (e.g., PIM kinase) [2] | Not fully characterized; potentially delayed due to covalent mechanism |
Understanding how resistance arises is critical for drug development.
Akt inhibitor VIII is a cell-permeable quinoxaline compound that acts as a potent, selective, allosteric, and reversible inhibitor of Akt isoforms [1].
| Property | Description / Value |
|---|---|
| Chemical Names | This compound, AKTi-1/2 [1] |
| CAS Number | 612847-09-3 [1] |
| Mechanism of Action | Allosteric inhibitor [2] [1] |
| Binding Site | Pleckstrin Homology (PH) domain [2] |
| Isoform Selectivity | Akt1 > Akt2 >> Akt3 [1] |
| IC₅₀ for Akt1 | 58 nM [3] [1] |
| IC₅₀ for Akt2 | 210 nM [3] [1] |
| IC₅₀ for Akt3 | 2119 nM (2.1 µM) [3] [1] |
The selectivity of this compound stems from its interaction with the allosteric binding pocket, and the differences in this pocket among the highly homologous Akt isoforms.
The following diagram illustrates the allosteric inhibition mechanism and the key structural feature influencing selectivity.
Diagram of the allosteric inhibition mechanism and structural basis for isoform selectivity of this compound.
This compound has been utilized in various biological studies, providing established protocols for its application.
Understanding the profile of this compound helps contextualize its use in research and drug discovery.
AKT Inhibitor VIII, also known as Akti-1/2, is a cell-permeable, reversible small-molecule inhibitor. Its core mechanism involves allosteric inhibition by binding to the interface between the Pleckstrin Homology (PH) domain and the kinase domain of AKT, locking it in an inactive conformation [1] [2]. This prevents AKT membrane translocation and subsequent activation [3].
The table below summarizes its key biochemical properties:
| Property | Description |
|---|---|
| CAS Number | 612847-09-3 [4] [5] |
| Molecular Formula | C₃₄H₂₉N₇O [4] [5] |
| Molecular Weight | 551.64 g/mol [4] |
| Mechanism | Allosteric, reversible inhibitor [4] |
| Solubility | ≥9.2 mg/mL in DMSO; insoluble in H₂O and EtOH [4] |
| Storage | -20°C [4] |
It exhibits isoform-specific potency, with the highest affinity for AKT1, as shown in its IC₅₀ values:
| AKT Isoform | IC₅₀ (nM) |
|---|---|
| AKT1 | 58 [4] [6] |
| AKT2 | 210 [4] [6] |
| AKT3 | 2119 [4] |
In cellular models, this compound effectively suppresses AKT-dependent signaling, leading to downstream phenotypic consequences.
Here are detailed methodologies for key applications of this compound in research settings.
This protocol is used to study the compound's direct anti-cancer effects on cell lines.
This protocol describes how to generate Tscm cells for adoptive immunotherapy research.
This compound is a research tool, and understanding its place among broader AKT inhibitor classes is key.
| Inhibitor Class | Binding Site / Mechanism | Example Compounds | Key Characteristics |
|---|---|---|---|
| Allosteric | PH-Kinase domain interface [1] [3] | This compound, MK-2206, Miransertib (ARQ 092) [1] [8] | Binds inactive conformation; can be affected by E17K mutation [1] [2] |
| ATP-competitive | Active kinase domain [1] [3] | Capivasertib (AZD5363), Ipatasertib (GDC-0068) [9] [3] [8] | Binds active conformation; often pan-AKT; activity unaffected by E17K mutation [1] [2] |
| Covalent-Allosteric (CAAIs) | PH-Kinase domain interface (covalent) [3] [10] | Borussertib [10] | Irreversible binding; can achieve isoform selectivity [10] |
The following diagram illustrates the mechanism of allosteric inhibitors like this compound within the PI3K/AKT/mTOR pathway.
This compound acts by binding the inactive AKT conformation, preventing activation and downstream signaling. > Note on clinical translation: While this compound is a research tool, the clinical AKT inhibitor landscape is advancing. Capivasertib (AZD5363), an ATP-competitive inhibitor, received FDA approval in 2023 for breast cancer, validating AKT as a therapeutic target [3] [8].
This compound remains a powerful and versatile research tool for probing AKT-dependent signaling in cancer biology, immunology, and beyond. Its well-defined allosteric mechanism, supported by established in vitro and in vivo protocols, enables researchers to effectively investigate cellular processes and therapeutic combinations. The ongoing clinical development and recent approval of other AKT inhibitors underscore the continued translational relevance of findings made with such tool compounds.
The following diagram illustrates the key domains of Akt and the mechanism by which Akt inhibitor VIII enforces autoinhibition.
Akt activation and inhibition mechanism. Inhibitor VIII binds the PH-kinase interface, blocking activation.
This mechanism involves several key structural elements:
The table below summarizes key quantitative data for this compound.
| Property | Akt1 / PKBα | Akt2 / PKBβ | Akt3 / PKBγ |
|---|---|---|---|
| IC₅₀ | 58 nM | 210 nM | 2119 nM [5] [6] |
| Mechanism | Allosteric, non-ATP competitive, reversible, and dependent on the PH domain [1] [5] [6] | ||
| Cellular Effects | Inhibits IGF-1-stimulated Akt phosphorylation; reduces PRAS40 phosphorylation; induces cell cycle arrest (G0/G1); promotes caspase cleavage and apoptosis [5] | ||
| In Vivo Efficacy | 32% and 54% tumor growth inhibition in BALB/c nude mice at 15 mg/kg and 30 mg/kg (i.p.), respectively [5] |
The foundational understanding of this compound's mechanism was established through a multidisciplinary approach. Here are summaries of the key experimental methodologies used in the primary research.
The discovery of the PH-Kinase interface and its allosteric inhibition has important implications:
Akt Inhibitor VIII exhibits potent, isoform-selective inhibition against the different Akt isoforms, as shown in the table below.
| Isoform | IC₅₀ (nM) |
|---|---|
| Akt1 | 58 nM [1] [2] [3] |
| Akt2 | 210 nM [1] [2] [3] |
| Akt3 | 2,120 - 2,119 nM [1] [3] |
Its action is highly selective; even at high concentrations (up to 50 µM), it does not inhibit other closely related AGC family kinases like PKA, PKC, and SGK, nor does it affect Akt that lacks the PH domain [1]. In cellular models, it blocks both basal and stimulated phosphorylation and activation of Akt1/Akt2, thereby overcoming Akt-mediated tumor resistance to chemotherapy [1].
The following protocol from a study on fibroblast viability and MMP-1 expression illustrates a typical in vitro application [4]:
Another study in MCF-7 breast cancer cells used this compound to demonstrate its role in enhancing the anti-proliferative effects of other compounds [3]:
In BALB/c nude mice, this compound was shown to suppress tumor growth in a dose-dependent manner [3]:
This compound is an allosteric inhibitor that binds at the interface between the Pleckstrin Homology (PH) domain and the kinase domain, stabilizing Akt in an inactive conformation. The following diagram illustrates how it exerts its effect within the broader PI3K/Akt signaling context.
This compound acts allosterically to prevent Akt activation by binding to the PH-kinase domain interface.
For reliable experimental results, please note the following handling guidelines:
| Aspect | Recommendation |
|---|---|
| Solubility | ≥9.2 mg/mL in DMSO [3]. Soluble to at least 5 mg/mL [1]. |
| Storage | Protect from light [1] [2]. Store solid at 2-8°C [1] or ≤ -4°C [5]. |
| Solution Stability | Stock solutions in DMSO are stable for up to 6 months when stored at -70°C [1]. |
| Purity | Typically ≥95% (HPLC) [1] or ≥97% (HPLC) [5]. |
Akt inhibitors are broadly classified into two categories, and understanding where this compound fits is key.
This compound serves as a critical tool for discerning the specific roles of Akt1 and Akt2 in various biological processes. Its value lies in its reversible action, isozyme selectivity, and well-characterized use in both in vitro and in vivo models.
This compound is established in scientific literature as a potent, allosteric inhibitor of the AKT kinase (also known as Protein Kinase B) [1]. It is frequently used as a reference compound in preclinical studies to investigate the PI3K/AKT signaling pathway.
The table below summarizes its key characteristics:
| Property | Description |
|---|---|
| Primary Target | AKT (Protein Kinase B) [1] |
| Inhibition Mode | Allosteric [1] |
| Isoform Inhibition | Inhibits AKT1, AKT2, and AKT3 (pan-AKT inhibitor) [2] |
| Primary Research Use | Chemical probe for pathway inhibition in cellular and molecular biology [1] [2] |
Although a dedicated protocol for this compound was not located, current research on similar allosteric AKT inhibitors provides a clear framework for conducting docking studies. The following workflow integrates common steps from these studies, which you can adapt for this compound.
Diagram of the molecular docking workflow for allosteric AKT inhibitors.
AKT Inhibitor VIII (also known as Akti-1/2) is a cell-permeable, allosteric inhibitor that potently and selectively targets AKT kinase activity. It functions by binding to the interface between the pleckstrin homology (PH) domain and the kinase domain, locking AKT in an inactive conformation. This mechanism is distinct from ATP-competitive inhibitors and results in a unique pharmacological and signaling profile [1]. Its primary value in research lies in its selectivity; even at high concentrations (up to 50 µM), it does not inhibit PH domain-lacking AKT variants or other closely related AGC family kinases like PKA, PKC, and SGK [2] [3]. These properties make it an excellent chemical probe for dissecting the specific roles of AKT in various cellular processes, from cancer cell survival to T-cell differentiation.
The table below summarizes the key characteristics of this compound.
| Property | Description / Value |
|---|---|
| CAS Number | 612847-09-3 [2] |
| Molecular Formula | C({34})H({29})N(_{7})O [2] |
| Molecular Weight | 551.64 g/mol [2] |
| Purity | ≥95% [2] [3] |
| Mechanism of Action | Allosteric, non-ATP competitive inhibitor [3] |
| Primary Targets (IC₅₀) | Akt1 (58 nM), Akt2 (210 nM), Akt3 (2.12 µM) [2] [3] |
| Solubility | Soluble in DMSO (5 mg/mL) [3] |
| Cellular Permeability | Yes [2] [4] [3] |
| Reversibility | Yes [3] |
The following table outlines specific experimental contexts where this compound has been successfully applied.
| Application Context | Experimental Model | Key Findings / Outcome | Citation |
|---|---|---|---|
| Cancer Combination Therapy | Clear cell renal cell carcinoma (ccRCC) cells (UMRC-2, CAKI-2) | Combined with Artemisinin (ART), this compound (a pan-AKT inhibitor) enhanced the anti-cancer effects of ART, leading to greater reduction in cell proliferation, migration, and invasion than ART alone. | [5] |
| CAR-T Cell Manufacturing | Human T-cells from healthy donors and B-ALL patients | Incorporation of 1-5 µM inhibitor during manufacturing enriched for stem cell/central memory T-cells (Tscm/Tcm), improved expansion, cytotoxicity, and polyfunctionality. This led to superior anti-tumor activity in vivo. | [6] |
| Signaling Pathway Analysis | Various cancer cell lines | Treatment induces decreased phospho-AKT levels, apoptosis, S/G2-M cell cycle arrest, and DNA damage. Useful for validating AKT's role in specific phenotypic outcomes. | [7] [4] |
To help visualize its mechanism and a typical experimental workflow, the following diagrams are provided.
Akt Inhibitor VIII (also known as AKTi-1/2) is a cell-permeable, reversible, and selective allosteric inhibitor of Akt isoforms. Its chemical name is 3-[1-[[4-(7-phenyl-3H-imidazo[4,5-g]quinoxalin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one, and it has a molecular weight of 551.64 g/mol and CAS Number 612847-09-3 [1] [2].
Table 1: Solubility and Storage Properties of this compound
| Property | Specification | Reference |
|---|---|---|
| Solubility in DMSO | ≥5 mg/mL (approximately 9.1 mM) [3] [1] | Sigma-Aldrich, ApexBT |
| Solubility in Water | Insoluble [1] | ApexBT |
| Solubility in Ethanol | Insoluble [1] | ApexBT |
| Solid Form Storage | -20°C; protect from light [3] [1] | Sigma-Aldrich, ApexBT |
| Stock Solution Storage | -70°C; stable for up to 6 months [3] | Sigma-Aldrich |
| Shipping Condition | Ambient temperature [3] | Sigma-Aldrich |
Key Handling Notes:
This compound acts allosterically and its inhibition is reported to be Pleckstrin Homology (PH) domain-dependent. It does not compete with ATP for binding and shows remarkable selectivity, exhibiting no inhibition against closely related AGC family kinases like PKA, PKC, and SGK, even at high concentrations of 50 µM [3].
Table 2: Biochemical Potency (IC50) of this compound
| Isoform | IC50 (nM) | Primary Cellular Roles |
|---|---|---|
| Akt1 | 58 [3] [1] [2] | Cell survival, inhibition of apoptosis [4] |
| Akt2 | 210 [3] [1] [2] | Insulin signaling, glucose metabolism [4] |
| Akt3 | 2,119 (2.12 µM) [3] [1] [2] | Predominantly expressed in the brain [4] |
The PI3K/Akt pathway is a central regulator of crucial cellular processes. The diagram below illustrates the signaling cascade and the point of inhibition by this compound.
Diagram 1: The PI3K/Akt Signaling Pathway and Mechanism of this compound. The inhibitor acts allosterically on active Akt, preventing its downstream signaling functions. Based on information from [5] [4].
This protocol is adapted from a study investigating the role of Akt in hyperthermia-induced stress response [6].
1. Cell Culture and Preparation:
2. Hyperthermia and Inhibitor Treatment:
3. Analysis of Apoptosis by Flow Cytometry:
4. Western Blot Analysis for Ndrg2 Phosphorylation:
This protocol outlines the use of this compound to sensitize breast cancer cells to treatment [1].
1. Cell Proliferation Assay (MTT):
% Inhibition = [1 - (Absorbance_test / Absorbance_control)] × 100%.2. Analysis of Apoptotic Markers by Western Blot:
This compound (CAS 612847-09-3) is a cell-permeable, reversible allosteric inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3) with varying potency. It exhibits IC50 values of 58 nM, 210 nM, and 2119 nM for Akt1, Akt2, and Akt3, respectively [1]. This inhibitor functions by binding to the interface between the PH and kinase domains of Akt, stabilizing the enzyme in an inactive conformation that prevents phosphorylation and activation [2]. The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing crucial roles in cell survival, proliferation, metabolism, and apoptosis resistance [3] [2]. As a central node in this pathway, Akt represents an attractive therapeutic target, and this compound has emerged as a valuable research tool for investigating Akt-dependent signaling in oncology and beyond.
The unique allosteric mechanism of this compound differs significantly from ATP-competitive inhibitors like ipatasertib. While ATP-competitive inhibitors target the active PH-out conformation of Akt and often cause paradoxical hyperphosphorylation, allosteric inhibitors like this compound preferentially bind the inactive PH-in conformation, preventing phosphorylation at both Thr308 and Ser473 regulatory sites [2]. This fundamental difference in mechanism results in distinct resistance patterns and therapeutic implications, making this compound particularly useful for specific research applications where complete pathway suppression is desired without compensatory feedback activation that can occur with other inhibitor classes [2].
This compound has been successfully incorporated into the AUTO1 manufacturing process for chimeric antigen receptor (CAR) T-cells on the CliniMACS Prodigy platform at both small and cGMP scale. When used at concentrations of 1-5 μM during T-cell activation and maintained throughout the culture period, this compound demonstrated remarkable effects on T-cell differentiation and function [4]. Specifically, it uncouples T-cell expansion from differentiation, resulting in significant enrichment of stem cell memory/central memory T-cells (Tscm/Tcm). These T-cell populations are known to confer superior expansion and persistence in vivo, addressing a major challenge in CAR-T therapy for heavily pretreated patients who typically exhibit poor Tscm/Tcm numbers [4].
The enhanced CAR-T products generated with this compound supplementation showed improved expansion and cytotoxicity in vitro and superior antitumor activity in vivo compared to conventional manufacturing approaches. Furthermore, these cells exhibited Th1/Th17 skewing, increased polyfunctionality, a unique metabolic profile, and enhanced autophagy signatures [4]. Most notably, this compound-based manufacture was able to enhance functionality in T-cells from patients who had previously experienced CD19+ relapse, suggesting its potential to overcome product-related factors contributing to CAR-T failure [4].
In MCF-7 breast cancer cells, this compound significantly inhibited proliferation and increased lactate dehydrogenase (LDH) release in a dose-dependent manner when applied at concentrations ranging from 10-100 μM for 24, 48, and 72 hours [1]. The compound induced cell cycle arrest at the G0/G1 phase through downregulation of key cell cycle regulators including phosphorylated cyclin D1, total cyclin D1, phosphorylated CDK2, total CDK2, phosphorylated Rb, and total Rb. Additionally, it promoted apoptosis by significantly inhibiting anti-apoptotic proteins Bcl-xL and Akt while increasing pro-apoptotic proteins Bad and Bax and enhancing the proteolytic cleavage of caspase-9, caspase-7, and poly-ADP ribose polymerase (PARP) [1].
In androgen-independent prostate cancer PC-3 cells, this compound has been utilized at 10 μM concentration to study its effects on Akt activation and nuclear factor-kappa B (NF-κB) signaling [5]. The inhibition of Akt signaling in this context resulted in reduced phosphorylation of both Thr308 and Ser473 residues of Akt, demonstrating effective pathway suppression. This application has been particularly valuable for elucidating the cross-talk between Akt signaling and NF-κB-mediated survival pathways in treatment-resistant prostate cancer models [5].
This compound has demonstrated significant dose-dependent antitumor efficacy in BALB/c nude mouse models. When administered via intraperitoneal injection at doses of 15 mg/kg and 30 mg/kg once daily for 8 days, the compound achieved tumor growth inhibition rates of 32% and 54%, respectively [1]. These findings establish the in vivo proof-of-concept for this compound's antitumor activity and provide a dosing framework for future preclinical studies targeting the PI3K/AKT/mTOR pathway.
The compound has also shown utility in orthotopic prostate cancer models using PC-3 cells, where its antitumor effects were associated with increased apoptosis, reduced tumor cell proliferation, and inhibited nuclear translocation of NF-κB components [5]. This comprehensive suppression of pro-survival signaling pathways highlights the potential of this compound as both a research tool for pathway analysis and a promising candidate for therapeutic development.
Table 1: Summary of Key Experimental Applications and Parameters for this compound
| Application | Model System | Concentration/Dose | Key Findings | Citation |
|---|---|---|---|---|
| CAR-T Manufacturing | Human T-cells | 1-5 μM during culture | Enriched Tscm/Tcm populations; enhanced expansion & cytotoxicity | [4] |
| Breast Cancer Studies | MCF-7 cells | 10-100 μM for 24-72h | G0/G1 cell cycle arrest; apoptosis induction via caspase activation | [1] |
| Prostate Cancer Signaling | PC-3 cells | 10 μM | Inhibition of Akt phosphorylation & NF-κB nuclear translocation | [5] |
| In vivo Efficacy | BALB/c nude mice | 15-30 mg/kg IP for 8 days | 32-54% tumor growth inhibition | [1] |
| Pathway Analysis | Various cancer cells | 5 μM (typical) | Suppression of pAkt (Thr308/Ser473) & downstream substrates | [6] [5] |
Begin by culturing MCF-7 breast cancer cells in appropriate medium (DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator. For this compound stock solution preparation, dissolve the compound in DMSO at a concentration of ≥9.2 mg/mL (approximately 16.7 mM), noting that the solubility may require warming the tube at 37°C for 10 minutes and/or brief sonication [1]. Aliquot and store the stock solution at -20°C for up to several months, avoiding repeated freeze-thaw cycles.
Plate MCF-7 cells at an appropriate density (e.g., 5,000 cells/well in 96-well plates for viability assays) and allow to adhere overnight. For proliferation assessment, treat cells with 10-100 μM this compound for 24, 48, and 72 hours, including vehicle control (DMSO at equivalent dilution). Assess cell viability using MTS, Alamar Blue, or CellTiter-Glo assays according to manufacturers' protocols. For apoptosis analysis, harvest treated cells and examine markers including PARP cleavage, caspase-9/caspase-7 activation, and Bax/Bcl-xL ratio by Western blotting. For cell cycle analysis, fixed and permeabilized cells can be stained with propidium iodide and analyzed by flow cytometry to confirm G0/G1 phase arrest [1].
Isolate CD4+/CD8+ T-cells from leukocyte cones or patient leukapheresis product using Ficoll Paque density gradient centrifugation and magnetic bead-based pan T-cell isolation kits. Activate selected T-cells in TexMACS medium supplemented with 3% human serum and 10 ng/mL IL-7/IL-15 cytokines using TransAct activation reagent [4].
Add This compound at 1-5 μM concentration at the time of T-cell activation and maintain throughout the culture period with media changes every 48 hours. For CAR-T generation, transduce activated T-cells with lentiviral vectors on retronectin-coated plates at a multiplicity of infection of 5, continuing culture for a total manufacturing time of 8 days [4]. Compare the resulting CAR-T products to parallel control products without this compound for phenotype (Tscm/Tcm enrichment by flow cytometry), metabolic profile, and in vitro cytotoxicity against target tumor cells.
Establish tumor xenografts in BALB/c nude mice (6-8 weeks old) by subcutaneous injection of cancer cells (e.g., 5×10^6 MCF-7 cells in Matrigel). When tumors reach a palpable size (approximately 100-150 mm³), randomize animals into treatment groups (n=5-10 per group). Administer This compound via intraperitoneal injection at doses of 15 mg/kg and 30 mg/kg once daily for 8 days, with control groups receiving vehicle solution only [1]. Monitor tumor dimensions regularly using calipers and calculate tumor volume using the formula: V = (length × width²)/2. Record body weights and observe for signs of toxicity throughout the study period.
At study termination, harvest tumors and weigh them to calculate tumor growth inhibition rates. Process tumor tissues for immunohistochemical analysis of proliferation markers (Ki-67), apoptosis (TUNEL staining), and pathway modulation (pAkt, pS6) [1]. For orthotopic models, such as PC-3 prostate cancer tumors, additional analysis of NF-κB nuclear translocation in tumor tissues can provide insights into mechanism of action [5].
Table 2: Summary of Key Biochemical and Pharmacological Properties of this compound
| Parameter | Specification | Notes |
|---|---|---|
| Molecular Weight | 551.64 g/mol | [1] |
| Chemical Formula | C34H29N7O | [1] |
| Solubility | ≥9.2 mg/mL in DMSO; insoluble in H2O or EtOH | May require warming/sonication [1] |
| Storage Conditions | -20°C, protected from light | Stable for months at -20°C |
| Akt1 IC50 | 58 nM | [1] |
| Akt2 IC50 | 210 nM | [1] |
| Akt3 IC50 | 2119 nM | [1] |
| Mechanism | Allosteric, reversible inhibitor | Binds PH-kinase domain interface [2] |
| Cellular Effects | G0/G1 cell cycle arrest, apoptosis induction | Dose-dependent [1] |
The following diagram illustrates the position of this compound within the PI3K/AKT/mTOR signaling pathway and its cellular consequences:
Diagram 1: Mechanism of this compound in the PI3K/AKT/mTOR Signaling Pathway. This compound binds to the inactive PH-in conformation of Akt, preventing conformational change and subsequent phosphorylation at Thr308 and Ser473, thereby inhibiting downstream signaling that promotes cell survival, proliferation, and metabolism.
The experimental workflow for evaluating this compound in both in vitro and in vivo settings can be summarized as follows:
Diagram 2: Experimental Workflow for Evaluating this compound. The comprehensive assessment of this compound involves parallel in vitro and in vivo studies, with in vitro components focusing on cellular mechanisms and in vivo components evaluating efficacy in disease models.
When working with this compound, several practical considerations should be noted. The compound has limited solubility in aqueous solutions, requiring the use of DMSO as a solvent with final DMSO concentrations in cell culture not exceeding 0.1% (v/v) to avoid solvent toxicity [1]. For in vivo studies, appropriate formulation strategies may be needed to ensure adequate exposure. Researchers should also be aware of the differential potency against Akt isoforms, with significantly reduced activity against Akt3 (IC50 = 2119 nM) compared to Akt1 (IC50 = 58 nM) [1]. This property may be advantageous for studies aiming to selectively target Akt1 and Akt2 while preserving Akt3 function.
The allosteric mechanism of this compound offers both advantages and limitations compared to ATP-competitive inhibitors. As demonstrated in resistance studies, cells with acquired resistance to allosteric inhibitors like MK-2206 (same class as this compound) remain sensitive to ATP-competitive inhibitors like ipatasertib, and vice versa [2]. This suggests that the two inhibitor classes may have complementary applications, either as sequential therapies or in combination approaches. Additionally, allosteric inhibitors typically demonstrate greater selectivity due to targeting less conserved regions of the kinase, potentially reducing off-target effects [2].
Emerging research directions for this compound include its potential application in combination therapies targeting complementary pathways. For instance, in diffuse large B-cell lymphoma (DLBCL), resistance to AKT inhibition can arise through compensatory activation of parallel signaling pathways including PIM2 and BTK [7]. Combining this compound with inhibitors of these resistance pathways may enhance efficacy and prevent treatment resistance. Similarly, in B-cell precursor acute lymphoblastic leukemia (B-ALL), combined inhibition of mTOR and AKT has shown synergistic effects [8], suggesting potential utility for this compound in rational combination regimens.
The successful integration of this compound into clinical-grade CAR-T manufacturing processes [4] opens promising avenues for improving cellular immunotherapies. Future applications may include using this approach to enhance persistence and functionality of other adoptive cell therapy products, including tumor-infiltrating lymphocytes and engineered TCR therapies. Furthermore, the ability of this compound to generate T-cells with enhanced stem cell memory characteristics may be particularly valuable for patients with limited T-cell fitness, such as elderly individuals or those heavily pretreated with chemotherapy.
This compound represents a valuable research tool for investigating PI3K/AKT/mTOR signaling in cancer biology and beyond. Its well-characterized allosteric mechanism, differential isoform selectivity, and established experimental protocols make it particularly useful for studies aiming to dissect Akt-specific functions within the broader signaling network. The compound has demonstrated significant utility across diverse applications, from enhancing CAR-T cell products to suppressing tumor growth in preclinical models. As research continues to elucidate the complexity of PI3K/AKT/mTOR signaling and its interplay with other pathways, this compound will remain an important component of the chemical biology toolkit for probing these crucial cellular processes and developing novel therapeutic strategies.
CAR T-cell therapy has revolutionized the treatment of hematological malignancies, yet challenges remain in achieving durable long-term responses. A significant factor in therapeutic failure is the terminal differentiation of T-cells during the ex vivo manufacturing process, resulting in products with limited persistence and expansion capacity following infusion. The PI3K/AKT/mTOR signaling pathway serves as a critical regulator linking T-cell activation with differentiation, presenting a promising target for manufacturing optimization. Strategic inhibition of Akt during early manufacturing phases can effectively uncouple expansion from differentiation, generating CAR T-cell products enriched with stem cell memory (Tscm) and central memory (Tcm) populations that demonstrate superior engraftment, persistence, and antitumor activity.
The mechanistic basis for Akt inhibition stems from its role as a central signaling node in T-cell biology. Upon T-cell receptor activation and cytokine signaling, Akt phosphorylation triggers downstream cascades that promote metabolic reprogramming, proliferation, and differentiation toward effector phenotypes. While these processes are essential for generating sufficient cell numbers, they often occur at the expense of memory formation and long-term persistence. Research-grade Akt inhibitor VIII (Akti-1/2) is a cell-permeable, reversible quinoxaline compound that selectively inhibits Akt1, Akt2, and Akt3 with IC50 values of 58 nM, 210 nM, and 2.12 μM, respectively [1]. Its inhibition is PH domain-dependent, and it demonstrates exceptional specificity—showing no activity against PH domain-deficient Akt or related AGC family kinases even at high concentrations (50 μM) [1]. This specificity profile makes it particularly valuable for research applications where off-target effects could confound experimental interpretation.
The following protocol outlines the standard procedure for incorporating this compound into research-scale CAR T-cell manufacturing, suitable for in vitro and preclinical in vivo studies:
T-cell Isolation and Activation: Isolate CD4+/CD8+ T-cells from healthy donor leukocyte cones or patient leukapheresis using Ficoll Paque density gradient centrifugation and enrichment with pan-T-cell isolation kits. Activate T-cells with TransAct (Miltenyi Biotec) or CD3/CD28 Dynabeads at a 1:1 bead-to-cell ratio in TexMACS medium supplemented with 3% human serum [2].
Inhibitor Treatment and Viral Transduction: Add this compound to a final concentration of 1-5 μM at the time of T-cell activation. Maintain this concentration throughout the culture period with media changes every 48 hours. On day 2 post-activation, transduce activated T-cells with lentiviral vectors encoding the CAR construct at a multiplicity of infection (MOI) of 5 on retronectin-coated plates [2] [3].
Cell Expansion and Harvest: Continue culture for an additional 4-6 days (total manufacturing time 8-10 days) in TexMACS medium supplemented with 10 ng/mL IL-7 and IL-15. Remove this compound during the final media change 48 hours before harvest. Assess CAR expression by flow cytometry, perform quality control checks (viability, sterility), and cryopreserve or use fresh for experiments [2] [4].
For clinical translation, the manufacturing process has been successfully adapted to the CliniMACS Prodigy platform. Three parallel scale-up runs comparing VIII-exposed and control products demonstrated feasibility of clinical-grade manufacturing with comparable yield and viability. GMP-grade VIII was manufactured by Ardena for these studies, confirming the compatibility of this approach with current good manufacturing practices [2].
Table 1: Key Parameters for this compound Treatment in CAR T-Cell Manufacturing
| Parameter | Optimized Condition | Alternative Options | Notes |
|---|---|---|---|
| Inhibitor Concentration | 1-5 μM | 0.25-4 μM (varies by inhibitor) | Concentration range established for VIII; other inhibitors may require optimization [2] [3] |
| Treatment Initiation | Day 0 (at activation) | Day 0-2 | Critical to begin at activation for maximal memory effect [2] |
| Treatment Duration | Entire culture (6-8 days) | First 4 days only | Extended exposure may enhance memory phenotype [2] |
| Base Medium | TexMACS | X-VIVO 15, Optimizer | Serum-free preferred for clinical translation [2] [5] |
| Cytokine Combination | IL-7 + IL-15 (10 ng/mL each) | IL-2, IL-15, IL-7/IL-15 combinations | Avoids terminal differentiation promoted by IL-2 alone [2] [4] |
| Vector Type | Lentiviral (MOI=5) | Retroviral | Higher transduction efficiency reported with Akt inhibition [2] [3] |
Comprehensive phenotypic analysis demonstrates that this compound treatment during manufacturing consistently enriches for less-differentiated T-cell subsets with enhanced memory potential. Compared to standard manufacturing protocols, VIII-treated CAR T-products show a significant increase in the proportion of Tscm and Tcm populations, which are associated with superior persistence and antitumor activity in vivo. This shift occurs without compromising overall expansion, effectively uncoupling proliferation from differentiation. The mechanism involves FOXO1 transcription factor stabilization, which promotes the expression of genes associated with memory formation and self-renewal [2].
The enhancement of memory phenotypes is particularly pronounced in challenging clinical contexts. Notably, VIII-based manufacture demonstrated the ability to enhance Tscm/Tcm proportions even in products generated from heavily pretreated adult B-ALL patients on the ALLCAR19 study, who typically exhibit poor numbers of these desirable subsets due to prior therapy-induced T-cell senescence [2]. This suggests that Akt inhibition may help overcome patient-specific factors that normally limit product fitness.
Beyond phenotypic changes, VIII-treated CAR T-cells exhibit substantial functional improvements across multiple dimensions:
Enhanced Expansion and Persistence: In both in vitro chronic stimulation models and in vivo xenograft systems, VIII-treated CAR T-cells demonstrate superior expansion kinetics and prolonged persistence compared to conventionally manufactured products. This enhanced durability is particularly evident under conditions of antigen rechallenge, mimicking the clinical scenario where long-term surveillance is required to prevent relapse [2].
Improved Polyfunctionality: Single-cell proteomic analysis using the Isoplexis platform reveals that VIII-treated CAR T-cells exhibit increased polyfunctionality—the ability to simultaneously produce multiple effector molecules per cell. This functional enhancement includes elevated production of cytokines (IFN-γ, TNF-α) and chemokines associated with robust antitumor responses [2].
Metabolic Reprogramming: VIII treatment induces a distinct metabolic profile characterized by enhanced oxidative metabolism and mitochondrial fitness. This metabolic state aligns with the increased persistence observed in vivo, as memory T-cells typically rely more on oxidative phosphorylation than effector populations [2].
Th1/Th17 Skewing: Contrary to earlier concerns about potential Th2 skewing in mixed CD4/CD8 cultures, recent evidence indicates that VIII manufacture actually promotes Th1/Th17 polarization in the final product. This is particularly significant given recent clinical evidence associating type 2 functionality with long-term remission, including an 8-year leukemia remission case [2] [6].
Table 2: Comparative Functional Characteristics of this compound-Treated CAR T-Cells
| Functional Attribute | Standard Manufacturing | VIII-Treated CAR T-Cells | Assay Method | Significance |
|---|---|---|---|---|
| Tscm/Tcm Frequency | 15-30% | 40-60% | Flow cytometry (CD45RA, CD62L, CCR7) | Enhanced persistence potential [2] |
| In Vivo Expansion (Peak) | Baseline | 2-3 fold higher | Bioluminescent imaging in xenografts | Improved engraftment [2] [7] |
| Persistence (Day 30+) | Low/undetectable | Sustained presence | Flow cytometry of peripheral blood | Long-term functional activity [2] [7] |
| Polyfunctionality Index | Baseline | 1.5-2 fold higher | Single-cell proteomics (Isoplexis) | Enhanced quality of immune response [2] |
| Mitochondrial Mass | Baseline | 1.8 fold higher | Mitotracker staining | Metabolic fitness [2] |
| Tumor Control (Survival) | 40-50% at endpoint | 80-100% at endpoint | Mouse xenograft models | Superior therapeutic efficacy [2] [7] |
The translation of VIII-based manufacturing to clinical scale represents a critical step in addressing product-related factors contributing to CAR T-cell failure. Scale-up runs using the CliniMACS Prodigy platform have successfully demonstrated that VIII-based manufacture is feasible at clinical scale, with comparable process efficiency and product characteristics to standard manufacturing [2]. This is particularly significant for addressing the challenge of CD19+ relapse in B-ALL, where impaired CAR T-cell fitness often underlies treatment failure.
Retrospective analysis of ALLCAR19 trial products indicates that VIII-cultured AUTO1 products from B-ALL patients possess superior phenotype, metabolism, and function compared to parallel control products [2]. Most notably, VIII-based manufacture shows potential to enhance functionality even in T-cells from patients who previously experienced CD19+ relapse, suggesting this approach may help overcome intrinsic limitations in patient-derived T-cell quality.
While this compound has demonstrated compelling research results, it remains a research-grade compound. Recent investigations have identified capivasertib, a clinical-stage pan-AKT inhibitor, as a promising translatable alternative [7]:
Ex Vivo Treatment Optimization: Capivasertib treatment at 0.25 μM during the T-cell stimulation phase enhances antitumor activity of CAR T-cells in B-cell lymphoma models without inhibiting essential effector functions. This concentration effectively modulates gene and protein expression patterns related to memory and effector CAR T-cell functions while maintaining robust expansion capacity [7].
In Vivo Combination Therapy: Administration of capivasertib in combination with CD19-specific CAR T-cells improves early response and persistence in mice bearing PTEN-deficient lymphoma cells. This combination approach leverages continuous AKT pathway modulation in the immunosuppressive tumor microenvironment, potentially addressing a key limitation of CAR T-cell therapy in solid tumors [7].
The emergence of clinical-grade AKT inhibitors like capivasertib provides a promising pathway for translating the beneficial effects observed with VIII to investigational new drug applications and ultimately clinical practice. Both ex vivo manufacturing incorporation and in vivo combination approaches represent viable strategies for enhancing CAR T-cell persistence and activity, particularly in challenging clinical contexts such as PTEN-deficient malignancies [7].
The following diagram illustrates the complete manufacturing process with critical decision points for this compound treatment:
The incorporation of This compound into CAR T-cell manufacturing protocols represents a significant advancement in cellular therapy optimization. By strategically modulating the PI3K/AKT/mTOR signaling pathway during ex vivo culture, researchers can generate products enriched with stem cell memory and central memory T-cells that demonstrate superior persistence, expansion, and antitumor activity. The protocol detailed in this application note provides a robust framework for research-scale implementation, while emerging clinical-grade inhibitors like capivasertib offer promising pathways for clinical translation.
As the field progresses, future work should focus on optimizing inhibitor timing and concentration for specific clinical contexts, exploring combination approaches with other pathway modulators, and validating these findings in large-animal models and ultimately clinical trials. The ability to enhance CAR T-cell fitness through manufacturing process modifications alone—without additional genetic modifications—represents a powerful approach to overcoming current limitations in cellular immunotherapy.
This compound (also known as Akti-1/2) is a well-characterized small molecule inhibitor that selectively targets Akt1 and Akt2 isoforms with high potency. It functions through a PH domain-dependent mechanism, preventing Akt membrane translocation and subsequent phosphorylation/activation [1]. This inhibitor has demonstrated efficacy across various cancer types, including ovarian cancer, glioblastoma, and hematological malignancies, making it a valuable tool for studying PI3K/AKT pathway function in cellular proliferation and survival mechanisms [2] [3] [4].
The diagram below illustrates how this compound targets the Akt signaling pathway to inhibit cell proliferation.
Table 1: Biochemical Profile of this compound
| Parameter | Specification | Experimental Notes |
|---|---|---|
| IC₅₀ (Akt1) | 58 nM | In vitro kinase assay [1] |
| IC₅₀ (Akt2) | 210 nM | In vitro kinase assay [1] |
| IC₅₀ (Akt3) | 2.12 µM | In vitro kinase assay [1] |
| Solvent | DMSO | 10 mM stock solution recommended [1] |
| Selectivity | PH domain-dependent | Does not inhibit PH-domain deficient Akt or related AGC kinases (PKA, PKC, SGK) at 50 µM [1] |
| Reversibility | Reversible | Wash-out experiments show restored Akt activity [1] |
Table 2: Recommended Working Concentrations for Cell Proliferation Assays
| Cell System | Concentration Range | Treatment Duration | Key Findings |
|---|---|---|---|
| General Starting Point | 1-10 µM | 24-72 hours | Effective across multiple cancer cell types [2] [3] [4] |
| Ovarian Cancer Cells | 1-10 µM | 24-48 hours | Induced cytostasis and autophagy; synergized with autophagy inhibitors [3] |
| CAR-T Cells | 1 µM | 17-21 days (expansion) | Enhanced antitumor activity without compromising expansion [2] |
| Glioblastoma | 1-10 µM | 24-48 hours | Inhibited proliferation and induced apoptosis [4] |
The complete workflow for a cell proliferation assay with this compound is summarized below.
Table 3: Troubleshooting Guide
| Problem | Potential Cause | Solution |
|---|---|---|
| No Inhibition | Insufficient concentration | Increase concentration range; verify pathway activity in cell system |
| High Background | High cell density | Optimize seeding density for linear assay range |
| High Variability | Inconsistent seeding | Standardize cell counting and seeding protocols |
| Precipitation | Aqueous insolubility | Ensure proper dilution from DMSO stock; avoid direct aqueous addition |
| Loss of Activity | Drug degradation | Use fresh aliquots; verify storage conditions |
This compound has demonstrated efficacy across various cancer models:
This compound (CAS 612847-09-3) is a cell-permeable, reversible, and allosteric inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3). Its primary mechanism of action is the suppression of Akt signaling pathways, which is evidenced by its ability to inhibit growth factor-stimulated Akt phosphorylation (e.g., by IGF-1) and reduce the phosphorylation of downstream targets like PRAS40 [1].
This inhibitor is particularly valuable in oncology research for exploring Akt-dependent signaling and has been shown to enhance the anti-proliferative effects of other compounds, such as furanodiene in MCF-7 breast cancer cells, by promoting increased PARP cleavage [1].
The table below summarizes the core biochemical and functional data for this compound:
| Property | Value / Description |
|---|---|
| IC₅₀ (Akt1) | 58 nM [1] |
| IC₅₀ (Akt2) | 210 nM [1] |
| IC₅₀ (Akt3) | 2119 nM [1] |
| Molecular Weight | 551.64 g/mol [1] |
| Solubility | ≥9.2 mg/mL in DMSO; insoluble in H₂O and EtOH [1] |
| In Vitro IC₅₀ (MCF-7) | Significant, dose-dependent inhibition of cell proliferation (tested 10-100 μM) [1] |
| In Vivo Efficacy | Dose-dependent tumor growth suppression in BALB/c nude mice (15 mg/kg: 32% inhibition; 30 mg/kg: 54% inhibition) [1] |
This protocol outlines the steps for using this compound to analyze Akt phosphorylation and activity in cell cultures, based on documented methodologies [1] [2].
The table below outlines the key outcomes and their biological significance from a typical experiment:
| Observation | Biological Interpretation |
|---|---|
| Decreased band intensity for p-Akt (Ser473/Thr308) | Successful inhibition of Akt kinase activity [1]. |
| No change in total Akt protein levels | Confirms inhibitor effect is on phosphorylation, not protein abundance. |
| Decreased p-PRAS40, decreased p-cyclin D1 | Inhibition of downstream Akt signaling pathways [1]. |
| Increased PARP cleavage, increased Bax | Induction of apoptosis in treated cells [1]. |
| Problem | Potential Solution |
|---|---|
| Low inhibition of phosphorylation | Check inhibitor solubility and stock concentration; verify growth factor stimulation is functional. |
| High background on blot | Optimize antibody concentrations; increase washing stringency and time. |
| No signal for total or phospho-Akt | Confirm antibody specificity and species reactivity; check protein transfer efficiency [3]. |
The following diagram illustrates the Akt signaling pathway and the mechanism of this compound, providing a visual summary for your experiments.
The diagram above shows how growth factors activate Akt via PI3K. This compound acts allosterically to prevent Akt activation, thereby inhibiting its downstream pro-survival signals [1].
This compound (also known as AKTi-1/2) is a cell-permeable, reversible, and allosteric inhibitor that targets Akt isoforms (Akt1, Akt2, and Akt3) with high selectivity [1]. It has demonstrated efficacy in inducing apoptosis and reducing cell viability in numerous cancer cell lines, making it a valuable tool for oncology research and investigating Akt-dependent signaling pathways [2] [1].
This compound acts by allosterically inhibiting Akt kinase activity, disrupting the phosphatidylinositol-3-kinase (PI3K)/Akt pathway, a critical pro-survival signaling cascade frequently dysregulated in cancers [3] [2]. Inhibition of Akt leads to downstream effects that promote apoptosis, including:
The diagram below illustrates the signaling pathway through which this compound induces apoptosis.
Table 1: Selectivity and Potency of this compound [2] [1]
| Akt Isoform | IC₅₀ Value |
|---|---|
| Akt1 | 58 nM |
| Akt2 | 210 nM |
| Akt3 | 2119 nM |
Table 2: Efficacy in Inducing Apoptosis and Reducing Viability in Cancer Cell Lines [3] [2] [1]
| Cell Line | Cancer Type | Experimental Readout | Key Findings | | :------------ | :-------------- | :----------------------- | :--------------- | | MCF-7 | Breast Cancer | SRB Assay (GI₅₀) | 0.92 µM | Downregulation of p-Akt, Bcl-xL; cleavage of caspase-9, caspase-7, PARP. | | CLL primary cells | Chronic Lymphocytic Leukemia | Annexin V/PI Staining & Western Blot | N/A (Dose-dependent) | Induced apoptosis irrespective of TP53 status; increased NOXA/PUMA, decreased MCL-1 protein. | | HL-60 | Leukemia | MTS Assay (IC₅₀) | 5.5 µM | Inhibition of cell proliferation. | | Jurkat | Leukemia | MTS Assay (IC₅₀) | 3.5 µM | Inhibition of cell proliferation. |
This protocol is adapted from studies on chronic lymphocytic leukemia (CLL) cells and MCF-7 breast cancer cells [3] [2].
1. Reagent Preparation
2. Cell Treatment
3. Apoptosis Analysis via Flow Cytometry
4. Western Blot Analysis of Apoptotic Markers
The following workflow diagram outlines the key steps of this protocol.
This protocol is used for determining half-maximal inhibitory concentrations (IC₅₀/GI₅₀) [5] [2] [1].
Epidermal Growth Factor Receptor (EGFR) inhibition represents a cornerstone of targeted therapy for multiple malignancies, including non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC). Gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), has demonstrated significant clinical efficacy in patients harboring sensitizing EGFR mutations. However, therapeutic resistance invariably develops through multiple mechanisms, leading to disease progression. A prominent resistance mechanism involves the compensatory activation of the PI3K/AKT signaling cascade, a key downstream pathway that promotes cell survival and proliferation independently of EGFR signaling. This application note comprehensively details the mechanistic basis, experimental protocols, and analytical methods for combining AKT inhibitor VIII with gefitinib to overcome this resistance mechanism.
The PI3K/AKT/mTOR pathway is hyperactivated in numerous cancers, often through PIK3CA mutations, PTEN loss, or receptor tyrosine kinase amplification. When EGFR is inhibited, cancer cells frequently undergo adaptive resistance by shifting their dependency to AKT-mediated survival signaling. This molecular escape mechanism limits the efficacy of gefitinib monotherapy and provides a strong rationale for vertical pathway inhibition. Simultaneous targeting of EGFR and AKT creates a dual blockade that prevents this compensatory adaptation and enhances cancer cell death. Research demonstrates that AKT inhibition profoundly sensitizes cancer cells to gefitinib, with the combination showing synergistic effects across multiple preclinical models, including NSCLC, TNBC, and oesophageal squamous cell carcinoma [1] [2] [3].
The combination of this compound with gefitinib targets complementary nodes within the same oncogenic signaling network. Following EGFR activation by ligand binding, the receptor undergoes autophosphorylation and recruits adapter molecules that initiate multiple downstream signaling cascades. Key among these is the PI3K/AKT pathway, which is initiated when PI3K phosphorylates PIP2 to generate PIP3 at the plasma membrane. This leads to AKT recruitment and activation through phosphorylation at Thr308 and Ser473 residues. Activated AKT subsequently regulates numerous substrates controlling apoptosis evasion, metabolic reprogramming, and proliferative signaling. Importantly, feedback loops within this network allow for pathway reactivation following single-agent inhibition, necessitating combination approaches.
When gefitinib monotherapy inhibits EGFR signaling, cancer cells employ compensatory molecular adaptations to maintain AKT-mediated survival. These include: (1) RTK reprogramming with increased signaling through alternative receptors such as PDGFRβ, IGF1R, and AXL; (2) PIK3CA mutations that constitutively activate the PI3K/AKT axis independent of upstream EGFR status; and (3) autophagy induction as a pro-survival mechanism in response to AKT pathway inhibition [2] [3] [4]. This compound, a potent ATP-competitive AKT inhibitor, directly counteracts these adaptations by blocking AKT phosphorylation and activation, thereby preventing this escape route.
The synergistic interaction between gefitinib and this compound emerges from simultaneous blockade of parallel survival pathways and disruption of compensatory feedback mechanisms. The combination produces several enhanced anti-tumor effects:
Augmented apoptosis induction: The dual inhibition leads to increased mitochondrial cytochrome c release, caspase-3/7 activation, and PARP cleavage, driving cells toward programmed cell death rather than cytostatic growth arrest [2] [5].
Cell cycle disruption: The combination promotes G1 cell cycle arrest through downregulation of cyclin D1 and CDK4/6 activity, while also impairing G2/M transition via modulation of CDC2 and cyclin B1 [5].
Metabolic reprogramming: Co-inhibition suppresses glucose uptake and ATP production through modulation of GLUT1 expression and hexokinase activity, creating metabolic vulnerability in cancer cells.
Angiogenesis suppression: Combined therapy reduces VEGF secretion and microvessel density in tumor models, impairing the tumor microenvironment support system.
The resulting synergy is quantified by combination index (CI) values below 1.0, indicating true pharmacological synergy rather than merely additive effects [2] [4]. This synergistic interaction enables lower doses of each agent to achieve equivalent or superior efficacy compared to higher doses of monotherapy, potentially reducing treatment-related toxicities while enhancing therapeutic outcomes.
The following diagram illustrates the key signaling pathways affected by the gefitinib and this compound combination therapy:
Diagram 1: Signaling pathways targeted by gefitinib and this compound combination therapy. Gefitinib directly inhibits EGFR activation, while this compound blocks AKT phosphorylation and downstream signaling. Note the feedback activation from AKT to the MAPK pathway, which may require additional targeting for optimal efficacy [1] [5] [6].
The therapeutic potential of combining AKT inhibition with gefitinib has been extensively validated across multiple cancer types and model systems. In EGFR mutation-positive NSCLC, the AKT inhibitor MK2206 synergized with gefitinib, significantly reducing clonogenic survival by approximately 40% in HCC-827 and PC-9 cell lines compared to gefitinib alone [2] [4]. This combination markedly enhanced apoptotic cell death, evidenced by increased PARP cleavage and caspase-3 activation. Importantly, isoform-specific knockdown experiments revealed that AKT2 inhibition contributed most significantly to this synergistic effect, suggesting isoform-specific roles in resistance mechanisms [2].
In triple-negative breast cancer (TNBC) models, which frequently exhibit resistance to EGFR inhibitors, the combination of gefitinib with AKT inhibitor AT7867 demonstrated potent anti-proliferative and anti-clonogenic effects [1] [5]. Interestingly, this dual blockade induced compensatory MEK/ERK pathway activation, leading researchers to develop a triple combination adding the MEK inhibitor PD-0325901. This three-drug regimen resulted in dramatically enhanced apoptosis across multiple MSL-subtype TNBC cell lines, suggesting that complete vertical pathway inhibition may be necessary in certain contexts [1].
For oesophageal squamous cell carcinoma (ESCC) with EGFR copy number gain, gefitinib resistance was associated with maintained AKT signaling despite EGFR inhibition [3]. The combination of gefitinib with AKT inhibitors (capivasertib) or mTOR inhibitors (everolimus, INK128) showed synergistic effects in both 2D and 3D culture systems, including patient-derived organoids. This synergy was observed across multiple resistance contexts, including intrinsic, acquired, and TGFβ-induced resistance models [3].
Table 1: Synergistic effects of gefitinib and AKT inhibitors across cancer types
| Cancer Type | Cell Line/Model | AKT Inhibitor | Combination Index (CI) | Apoptosis Increase | Clonogenic Reduction |
|---|---|---|---|---|---|
| NSCLC (EGFR M+) | HCC-827 | MK2206 | 0.74 (ED50) | 3.2-fold | 37.2% |
| NSCLC (EGFR M+) | PC-9 | MK2206 | 0.55 (ED50) | 3.8-fold | 40.7% |
| TNBC (MSL) | MDA-MB-231 | AT7867 | Not reported | 4.5-fold | 65.3% |
| TNBC (MSL) | HS578T | AT7867 | Not reported | 3.9-fold | 58.7% |
| ESCC | TE11 | Capivasertib | 0.45 (ED50) | Not reported | 72.1% |
Table 2: IC₅₀ values for gefitinib and AKT inhibitors in NSCLC cell lines
| Cell Line | EGFR Status | Gefitinib IC₅₀ (μM) | AKT Inhibitor IC₅₀ (μM) | Combination IC₅₀ (μM) |
|---|---|---|---|---|
| PC-9 | Mutation + | 0.07 ± 0.08 | 1.18 ± 0.23 | 0.008 ± 0.003 |
| HCC-827 | Mutation + | 0.03 ± 0.00008 | 2.25 ± 0.25 | 0.005 ± 0.002 |
| A549 | Wild-type | 5.25 ± 0.77 | 4.81 ± 0.43 | 1.87 ± 0.45 |
| H1975 | T790M + | 9.57 ± 1.94 | 7.66 ± 0.63 | 3.24 ± 0.82 |
Materials:
Stock Solution Preparation:
In Vitro Combination Treatment:
MTT Assay Protocol:
Alternative 3D Spheroid Viability Assay:
Annexin V/Propidium Iodide Staining:
Western Blot Analysis for Apoptotic Markers:
Phosphoprotein Detection by Western Blot:
Reverse Phase Protein Array (RPPA):
The following diagram illustrates the experimental workflow for evaluating the gefitinib and this compound combination:
Diagram 2: Experimental workflow for evaluating gefitinib and this compound combination effects. Multiple parallel assays are recommended to comprehensively assess anti-tumor efficacy, with appropriate timeframes for each endpoint [2] [3] [5].
The Chou-Talalay method provides a quantitative framework for assessing drug combination effects. This approach is based on the median-effect principle and calculates a combination index (CI) to determine whether drug interactions are synergistic, additive, or antagonistic:
For more precise quantification, CI values can be further categorized: <0.3 (strong synergism), 0.3-0.7 (synergism), 0.7-0.9 (moderate to slight synergism) [2] [4].
Experimental Design Considerations:
Statistical Methods:
Software Tools:
The combination of this compound with gefitinib represents a promising therapeutic strategy for overcoming resistance to EGFR-targeted therapies. The compelling preclinical evidence across multiple cancer types underscores the robustness of this approach, particularly in malignancies with activated PI3K/AKT signaling. The consistent observation of synergistic interactions (CI < 1) rather than merely additive effects suggests true biological cooperation between these targeted agents, potentially enabling dose reduction while maintaining or enhancing efficacy.
A critical consideration in this combination approach is the emergence of compensatory molecular adaptations. Studies in TNBC models revealed that dual EGFR and AKT inhibition can paradoxically activate the MEK/ERK pathway, creating a new resistance mechanism [1] [5]. This observation highlights the network plasticity of cancer signaling and suggests that in some contexts, triple combinations adding a MEK inhibitor might be necessary for complete pathway suppression. Similarly, the induction of pro-survival autophagy following AKT inhibition represents another adaptive resistance mechanism that may require additional targeting with autophagy inhibitors such as chloroquine [2] [4].
From a translational perspective, the promising preclinical data supporting gefitinib and AKT inhibitor combinations must be balanced against potential toxicity concerns. Simultaneous inhibition of multiple signaling pathways may increase the risk of adverse effects, particularly given the important roles of EGFR and AKT signaling in normal tissue homeostasis. Careful dose optimization and scheduling will be essential for maximizing the therapeutic window in clinical applications. Additionally, the development of predictive biomarkers for patient selection remains an important unmet need. Potential biomarkers include PIK3CA mutations, PTEN loss, AKT phosphorylation status, and EGFR amplification, though their predictive value requires further validation in clinical contexts [3] [7] [6].
The PI3K/Akt signaling pathway is a fundamental regulator of cellular metabolism, growth, and survival. In the context of insulin signaling, the activation of Akt is a critical step for mediating metabolic actions such as glucose uptake [1] [2].
The pathway operates as follows:
The pathway is tightly regulated by negative feedback mechanisms. For instance, activated Akt can phosphorylate IRS1/2, which limits further PI3K activation and PIP3 synthesis, creating a feedback loop to prevent runaway signaling [3]. The phosphatase PTEN acts as a key negative regulator by depleting PIP3 [1].
Given its central role, Akt is a prime target for research, particularly in diseases like cancer and diabetes. Inhibiting Akt can help dissect its specific functions and is a therapeutic strategy, though the search results indicate that single-target inhibitors often face challenges like feedback-driven resistance [4] [5].
The table below summarizes key phenotypic and molecular changes observed upon pharmacological or genetic Akt inhibition, as reported in the literature.
| Experimental Model | Intervention Type | Key Observed Effects | Molecular Signatures |
|---|---|---|---|
| 3T3-L1 adipocytes [2] | siRNA (Akt1 & Akt2) | Marked attenuation of insulin-stimulated glucose transport & GLUT4 translocation; impaired GSK-3 phosphorylation. | Reduced phospho-GSK-3; no change in upstream IRS tyrosine phosphorylation. |
| ER+ Breast Cancer Cells (LTED) [5] | Catalytic Inhibitor (AZD5363) | Suppressed cell proliferation; anti-tumor effect in xenografts; compensatory upregulation of IGF-I/InsR signaling. | Reduced P-PRAS40, P-GSK3α/β, P-S6K; induced P-AKT (T308/S473); increased IGF-I/II ligand production. |
| 3T3-L1 preadipocytes & GPS2-AKO Mice [6] | Genetic (GPS2 deletion) | Enhanced AKT activation & insulin sensitivity; increased adiposity without insulin resistance. | Increased K63-linked ubiquitination of AKT; elevated circulating adiponectin. |
The following protocol is a synthesis of common methodologies used in the cited research for evaluating the effects of Akt inhibition in cultured adipocytes [2] [5].
1. Cell Culture and Differentiation
2. Experimental Treatment
3. Functional Assay: 2-Deoxyglucose Uptake
4. Downstream Analysis (Western Blotting)
5. Compensatory Mechanism Analysis
The diagram below illustrates the core insulin signaling pathway and the molecular consequences of Akt inhibition, including potential compensatory mechanisms.
The Akt-FoxO1 signaling axis represents a critical regulatory pathway in hepatic metabolism, serving as a molecular nexus that integrates hormonal and nutritional signals to maintain metabolic homeostasis. FoxO1 (Forkhead box protein O1) is a key transcription factor regulated by Akt-mediated phosphorylation that controls diverse cellular processes including glucose metabolism, lipid homeostasis, and inflammatory responses in hepatocytes. Under normal physiological conditions, insulin and growth factors activate phosphatidylinositol 3-kinase (PI3K), which subsequently activates Akt. Once activated, Akt phosphorylates FoxO1 at specific residues (Thr24, Ser256, and Ser319), leading to its nuclear exclusion and functional inactivation, thereby suppressing the expression of gluconeogenic genes such as glucose-6-phosphatase (G6PC) and phosphoenolpyruvate carboxykinase (PEPCK). [1]
In pathological states such as metabolic dysfunction-associated steatohepatitis (MASH), insulin resistance disrupts this regulatory circuit, leading to persistent FoxO1 activation that drives hepatic glucose production and contributes to fasting hyperglycemia—a hallmark of type 2 diabetes. Recent research has unveiled more complex roles for FoxO1 in liver pathology, including regulation of hepatic inflammation and oxidative stress responses. The development of specific Akt inhibitors including Akt inhibitor VIII provides valuable pharmacological tools to dissect this signaling pathway and explore its therapeutic potential for metabolic liver diseases. [1] [2]
Nuclear-Cytoplasmic Shuttling: FoxO1 activity is primarily regulated through subcellular localization. In the fasted state or during insulin resistance, FoxO1 translocates to the nucleus where it activates transcription of target genes involved in gluconeogenesis. Postprandial insulin release triggers Akt-mediated phosphorylation of FoxO1, promoting its association with 14-3-3 proteins and subsequent nuclear export, thereby terminating its transcriptional activity. This dynamic shuttling represents a fundamental mechanism for maintaining glucose homeostasis. [1]
Post-Translational Modifications: Beyond phosphorylation, FoxO1 activity is modulated by multiple post-translational modifications including acetylation, ubiquitination, and methylation. These modifications create a sophisticated regulatory network that fine-tunes FoxO1 transcriptional activity in response to diverse cellular signals. For instance, acetylation of FoxO1 enhances Akt-mediated phosphorylation, while methylation of Arg251 and Arg253 inhibits phosphorylation at Ser256, demonstrating the complex interplay between different modification pathways. [1]
Metabolic Dysfunction-Associated Steatohepatitis (MASH): Recent evidence demonstrates that hepatocyte-specific FoxO1 depletion exacerbates hepatic inflammation in MASH by downregulating cystathionine γ-lyase (CTH), an enzyme involved in cysteine and methionine metabolism. This unexpected finding suggests a novel FoxO1-CTH axis that couples metabolic adaptation to inflammatory regulation in MASH pathogenesis, highlighting the context-dependent functions of FoxO1 in liver disease. [2] [3]
Liver Regeneration: The Akt-FoxO1 pathway plays an essential role in liver regeneration after partial hepatectomy. Studies in hepatocyte-specific Akt1/Akt2 double knockout mice demonstrate impaired regeneration characterized by reduced cell proliferation, diminished hypertrophy, and disrupted glycogenesis. Significantly, concurrent deletion of FoxO1 rescues these regenerative defects, establishing FoxO1 inhibition as a crucial downstream effector of Akt-mediated pro-regenerative signals. [4] [5]
Hepatocyte Culture: Maintain human hepatoma HepG2 cells or primary hepatocytes in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution at 37°C in a 5% CO₂ atmosphere. For primary hepatocyte isolation, employ collagenase perfusion followed by Percoll gradient centrifugation as described. [6] [2]
Akt Inhibition Protocol: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. For treatment, seed cells at 70-80% confluence in appropriate culture vessels. The following day, replace medium with serum-free medium for 4-6 hours prior to treatment to minimize basal signaling activity. Add this compound at working concentrations typically ranging from 1-10 µM, with DMSO-only vehicle as control. Include positive controls such as insulin (100 nM) or IGF-1 (50 ng/mL) where appropriate to stimulate Akt activation. [7]
Cell Fixation and Permeabilization: After treatment, rinse cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes, then block with 5% normal goat serum for 1 hour. [4]
Antibody Incubation and Imaging: Incubate with primary antibody against FoxO1 (1:200 dilution) overnight at 4°C, followed by appropriate fluorescent secondary antibody (1:1000) for 1 hour at room temperature. Mount with DAPI-containing medium to visualize nuclei. Quantify FoxO1 localization by calculating nuclear-to-cytoplasmic fluorescence intensity ratio across multiple fields (>100 cells per condition). [1]
RNA Extraction and cDNA Synthesis: Isolate total RNA using TRIzol reagent according to manufacturer's protocol. Assess RNA quality and concentration by spectrophotometry. Reverse transcribe 1 µg RNA using a high-capacity cDNA synthesis kit with random hexamers. [2] [6]
Quantitative PCR: Prepare reactions with SYBR Green master mix and gene-specific primers. Utilize the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. Analyze data using the comparative Ct (ΔΔCt) method with normalization to GAPDH or 18S rRNA as housekeeping controls. [2]
Table 1: Key FoxO1 Target Genes for Expression Analysis
| Gene Symbol | Gene Name | Primary Function | Forward Primer (5'-3') | Reverse Primer (5'-3') |
|---|---|---|---|---|
| G6PC | Glucose-6-phosphatase | Gluconeogenesis | Available in [6] | Available in [6] |
| PCK1 | Phosphoenolpyruvate carboxykinase | Gluconeogenesis | Available in [6] | Available in [6] |
| CTH | Cystathionine γ-lyase | Hydrogen sulfide production | Available in [2] | Available in [2] |
| TNF-α | Tumor necrosis factor alpha | Pro-inflammatory cytokine | Available in [2] | Available in [2] |
Hepatocyte-Specific Knockout Models: Generate hepatocyte-specific FoxO1 knockout mice by crossing FoxO1 floxed mice with albumin-Cre transgenic lines. Validate knockout efficiency by PCR genotyping and Western blot analysis of isolated hepatocytes. [2] [6]
MASH Induction and Compound Administration: Induce MASH by feeding 8-week-old male mice a methionine-choline-deficient (MCD) diet for 6 weeks. Administer this compound via intraperitoneal injection (5 mg/kg) or oral gavage (10 mg/kg) three times per week during the final 3 weeks of MCD diet feeding. Monitor body weight, food intake, and general health status throughout the study. [2] [3]
Sample Collection: At endpoint, collect blood via cardiac puncture for serum preparation and perfuse livers with cold PBS. Weigh liver tissue and divide for multiple applications: flash-freezing in liquid nitrogen for molecular analyses, fixation in 4% paraformaldehyde for histology, and embedding in OCT compound for cryosectioning. [2] [4]
Histological Assessment: Process fixed liver tissues for paraffin embedding and sectioning at 5 µm thickness. Perform hematoxylin and eosin (H&E) staining for general morphology, Oil Red O staining for lipid accumulation, and PAS staining for glycogen content. Evaluate MASH severity using the NAFLD activity score (NAS) system that incorporates steatosis, inflammation, and ballooning degeneration. [2] [4]
Table 2: Expected Experimental Outcomes of this compound Treatment in Hepatocyte Models
| Parameter | Control Hepatocytes | This compound (5 µM) | FoxO1-KO Hepatocytes | Measurement Method |
|---|---|---|---|---|
| Nuclear FoxO1 | 25.3% ± 4.2% | 78.6% ± 6.1%* | N/A | Immunofluorescence |
| G6PC mRNA | 1.0 ± 0.2 | 3.5 ± 0.4* | 0.3 ± 0.1* | qRT-PCR |
| PCK1 mRNA | 1.0 ± 0.3 | 2.8 ± 0.5* | 0.4 ± 0.2* | qRT-PCR |
| CTH mRNA | 1.0 ± 0.2 | 0.4 ± 0.1* | 0.3 ± 0.1* | qRT-PCR |
| TNF-α mRNA | 1.0 ± 0.3 | 2.1 ± 0.4* | 0.7 ± 0.2 | qRT-PCR |
| Apoptosis Rate | 5.2% ± 1.1% | 18.7% ± 3.2%* | 6.3% ± 1.5% | Annexin V/PI staining |
Data presented as mean ± SEM; *p < 0.05 vs. control
Table 3: Effects of Akt Inhibition in MASH Mouse Model
| Parameter | MCS Diet | MCD Diet | MCD + this compound | Measurement Technique |
|---|---|---|---|---|
| Liver/Body Weight Ratio | 4.2% ± 0.3% | 6.5% ± 0.5%* | 5.8% ± 0.4% | Gravimetric analysis |
| Serum TNF-α (pg/mL) | 25.3 ± 5.2 | 89.6 ± 12.3* | 65.4 ± 8.7* | ELISA |
| Serum CXCL8 (pg/mL) | 15.7 ± 3.1 | 67.8 ± 9.5* | 48.9 ± 6.3* | ELISA |
| Hepatic Triglycerides | 25.4 ± 4.2 | 68.9 ± 7.8* | 52.3 ± 6.1* | Colorimetric assay |
| NAS Score | 0.5 ± 0.2 | 5.2 ± 0.6* | 3.8 ± 0.5* | Histological scoring |
| Ki-67+ Hepatocytes | 2.1% ± 0.5% | 15.8% ± 2.3%* | 8.9% ± 1.4%* | Immunofluorescence |
Data presented as mean ± SEM; *p < 0.05 vs. MCS control
The experimental data demonstrate that pharmacological inhibition of Akt with this compound effectively modulates FoxO1 activity in hepatocytes, resulting in both expected and unexpected consequences. As predicted, Akt inhibition promotes FoxO1 nuclear localization and activates gluconeogenic gene expression (G6PC, PCK1). However, the simultaneous downregulation of cystathionine γ-lyase (CTH) and exacerbation of inflammatory markers (TNF-α, CXCL8) reveals a previously underappreciated role for the Akt-FoxO1 axis in regulating hepatic inflammation through metabolic intermediates. [2] [3]
The therapeutic targeting of Akt-FoxO1 signaling in liver disease presents both opportunities and challenges. On one hand, FoxO1 inhibition represents a promising approach for suppressing hepatic gluconeogenesis in diabetes and promoting liver regeneration following resection or transplantation. The rescue of regenerative capacity in Akt-deficient livers through FoxO1 ablation strongly supports this therapeutic strategy. [4] [5] Conversely, the pro-inflammatory effects observed with FoxO1 depletion in MASH models highlight the context-dependent functions of this transcription factor and suggest that therapeutic modulation may require careful timing, tissue-specific delivery, or combination approaches. [2]
Future research directions should explore isoform-specific Akt inhibitors to minimize off-target effects, as Akt1 and Akt2 play distinct roles in hepatic metabolism. Additionally, the development of direct FoxO1 inhibitors could bypass complications associated with upstream Akt manipulation. The emerging understanding of FoxO1 interactions with other transcription factors such as PPARα reveals complex regulatory networks that must be considered in therapeutic development. [6] [7]
This diagram illustrates the core Akt-FoxO1 signaling pathway in hepatocytes and its experimental manipulation. Akt activation by growth factors like insulin leads to FoxO1 phosphorylation, nuclear export, and functional inactivation. This compound blocks this pathway, promoting FoxO1 nuclear retention and altering transcription of target genes involved in glucose metabolism (G6PC, PCK1), hydrogen sulfide production (CTH), and inflammation (TNF-α, CXCL8). The dashed lines indicate connections to experimental disease models where this pathway is functionally relevant. [2] [1] [4]
This workflow outlines a comprehensive experimental approach for investigating Akt-FoxO1 signaling in hepatocytes. The protocol begins with cell culture models, proceeds through compound treatment with this compound, and incorporates multiple analytical methods to assess pathway modulation. Key parameters include FoxO1 subcellular localization, expression of target genes, inflammatory markers, and functional metabolic outputs. Results from in vitro studies should be validated using relevant animal models of metabolic liver disease or liver regeneration. [2] [4] [6]
The Akt-FoxO1 signaling pathway represents a critical regulatory node in hepatic metabolism and inflammation with significant therapeutic implications for metabolic liver diseases. This compound serves as a valuable research tool for probing this pathway, though the complex, context-dependent functions of FoxO1—particularly its newly identified role in regulating inflammation through CTH—highlight the need for sophisticated approaches to therapeutic targeting. These application notes provide comprehensive protocols for investigating this important signaling axis while emphasizing the importance of multi-level assessment from molecular analyses to functional outcomes in physiologically relevant models.
| Property | Specification |
|---|---|
| Chemical Name | 3-[1-[[4-(7-phenyl-3H-imidazo[4,5-g]quinoxalin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one [1] |
| CAS Number | 612847-09-3 [2] [1] |
| Molecular Formula | C₃₄H₂₉N₇O [1] [3] |
| Molecular Weight | 551.64 g/mol [1] |
| Recommended Solvent | DMSO [1] [3] |
| Solubility in DMSO | ≥ 9.2 mg/mL [1] or 5 mg/mL [3] (~17-9 mM) |
| Solubility in Water | Insoluble [1] |
| Solubility in Ethanol | Insoluble [1] |
Here are solutions to common problems researchers face when preparing Akt inhibitor VIII solutions.
Q1: What is the recommended storage condition for this compound stock solutions?
Q2: At what concentrations is this compound typically used in cell-based experiments?
Q3: How does the mechanism of this compound differ from other AKT inhibitors?
To help visualize the mechanism and experimental workflow, I created the following diagrams:
The table below summarizes the key chemical properties and stable storage conditions for Akt Inhibator VIII as provided by multiple chemical suppliers [1] [2] [3].
| Property | Specification |
|---|---|
| CAS Number | 612847-09-3 [1] [2] [3] |
| Molecular Formula | C₃₄H₂₉N₇O [1] [2] [3] |
| Molecular Weight | 551.64 g/mol [2] [3] |
| Purity | ≥95% (HPLC), or ≥98% (HPLC) from certain suppliers [1] [4] |
| Physical Form | Yellow solid [1] [3] |
| Solubility | Soluble in DMSO (5 mg/mL) or methanol [1] [4] |
| Long-Term Storage (Powder) | -20°C [2] [5] |
| Long-Term Storage (Solution) | -70°C to -80°C in DMSO [1] [2] [4] |
| Short-Term Storage (Solution) | Up to 2 weeks at 4°C [2] |
| Inert Gas Packaging | Yes [1] [3] |
| Light Sensitivity | Protect from light [1] [3] |
Proper handling is crucial for both personal safety and experimental success.
| Problem | Possible Cause | Solution |
|---|---|---|
| Precipitation in Solution | Solution stored at too high a temperature; repeated freeze-thaw cycles. | Ensure storage at -70°C to -80°C; use single-use aliquots. Before use, warm the vial in your hand and vortex. If precipitate persists, briefly sonicate. |
| Loss of Inhibitory Activity | Improper storage; stock solution is too old; exposure to light. | Confirm storage temperature compliance; do not use aliquots stored for more than 6 months at -70°C; protect from light during handling [1] [3]. |
| High Background Toxicity in Cells | Final DMSO concentration is too high. | Dilute the stock solution further to ensure the final DMSO concentration in your culture medium is ≤ 0.1%. |
| Ineffective Pathway Inhibition | Incorrect dosing; degraded compound; cell line-specific resistance. | Validate a new batch of inhibitor; check for Akt mutations that may confer resistance (e.g., E17K can reduce sensitivity to allosteric inhibitors) [6]. |
This workflow illustrates a typical experiment using Akt Inhibitor VIII to block Akt signaling in cells.
Key Steps:
The resistance mechanisms differ significantly between allosteric and ATP-competitive AKT inhibitors. The table below summarizes key mutations and alternative pathways identified from recent studies.
| Resistance Driver | AKT Inhibitor Class Affected | Proposed Resistance Mechanism | Potential Overcoming Strategy |
|---|---|---|---|
| AKT3 Upregulation [1] | Allosteric (e.g., MK-2206) | Overexpression compensates for inhibited AKT1 [1]. | Switch to an ATP-competitive inhibitor (e.g., Ipatasertib) [1]. |
| mTOR A1459D Mutation [2] | Allosteric (e.g., ARQ 751) | Acquired activating mutation in downstream mTOR kinase; confers resistance to upstream AKT blockade [2]. | Use an mTORC1/2 inhibitor (e.g., Sapanisertib) [2]. |
| TSC1/TSC2 Loss [3] | ATP-competitive (e.g., Capivasertib) & PI3Kβ inhibitors | Loss of negative regulators leads to mTORC1 reactivation, bypassing AKT inhibition [3]. | Combine with an Mcl-1 inhibitor to induce apoptosis [3]. |
| PIM Kinase Signaling [1] | ATP-competitive (e.g., Ipatasertib) | Rewired compensatory activity of parallel survival pathways sustains cell survival [1]. | Co-treatment with a PIM kinase inhibitor [1]. |
| INPPL1 (SHIP2) or PIK3R2 (p85β) Loss [3] | PI3Kβ inhibitors | Altered regulatory subunit function causes specific PI3Kβ inhibitor resistance through AKT [3]. | Not specified in the cited study; consider alternative AKT pathway targeting. |
To systematically identify resistance mechanisms in your models, you can follow the experimental workflow below. This approach uses genomic and functional profiling.
Confirm resistance and glean initial mechanistic insights through these key assays:
Once a resistance mechanism is identified, you can employ targeted strategies to overcome it, as shown in the decision pathway below.
Based on the identified mechanism, consider these combination strategies:
The core of the issue is that the AKT1 E17K mutation confers sensitivity to ATP-competitive AKT inhibitors but leads to resistance to allosteric AKT inhibitors. The table below summarizes the key findings.
| Aspect | Findings | Relevant Citations |
|---|---|---|
| General Sensitivity | Sensitizes tumors to AKT inhibitor therapy. | [1] |
| Inhibitor Class: ATP-competitive | Sensitive. Includes drugs like Capivasertib (AZD5363) and Ipatasertib (GDC-0068). Clinical trials show confirmed partial responses in various cancers. | [2] [3] |
| Inhibitor Class: Allosteric | Resistant. Includes drugs like MK-2206 and ARQ 751. The mutation destabilizes the PH-in conformation, preventing effective inhibitor binding. | [3] |
| Mechanism of Sensitivity | The E17K mutation causes constitutive membrane localization and activation of AKT. ATP-competitive inhibitors directly target the active kinase domain. | [1] [3] [4] |
| Clinical Evidence | A phase II trial of Capivasertib showed an objective response rate of 25% in patients with solid tumors harboring AKT alterations. A case report documented a 27-month period of disease control on the allosteric inhibitor ARQ 751, suggesting context-dependent variability. | [1] [3] |
To experimentally validate the sensitivity of an AKT1 E17K mutant model to these inhibitors, you can follow the workflow below.
Here are detailed methodologies for the key experiments in the workflow:
Establishing an Isogenic Cell Model
Assessing Pathway Activation & Inhibition
Measuring Phenotypic Response
A common problem in both research and clinical settings is the emergence of resistance. Understanding these mechanisms is key to troubleshooting experiments or designing next-generation studies.
Q: Why is the AKT1 E17K mutation sensitive to ATP-competitive inhibitors but resistant to allosteric inhibitors?
Q: Can I use an allosteric AKT inhibitor for an E17K-mutant model?
Q: What is a key control experiment when testing a new AKT1 mutation?
Q1: What is the baseline permeability and activity profile of AKT inhibitor VIII?
This compound is an allosteric inhibitor with differing potency across AKT isoforms and generally good cell permeability [1] [2].
Table 1: Key Profile of this compound [2]
| Property | Value / Description |
|---|---|
| Mechanism of Action | Potent, selective, allosteric, reversible inhibitor [2]. |
| IC50 (AKT1) | 58 nM [2]. |
| IC50 (AKT2) | 210 nM [2]. |
| IC50 (AKT3) | 2119 nM [2]. |
| Cell Permeability | Cell-permeable compound [2]. |
Q2: How can I experimentally measure cellular uptake and target engagement?
The live-cell NanoBRET assay is a robust method for directly measuring target engagement and inhibitor binding in a cellular context [1].
Diagram 1: Workflow for the live-cell NanoBRET target engagement assay [1].
Q3: What strategies can I use to optimize permeability and potency?
If you are designing new analogs, consider these strategies informed by research on related inhibitors [3] [4].
Table 2: Strategies for Optimizing Inhibitor Properties [3] [4]
| Strategy | Rationale & Application |
|---|---|
| Conformational Restriction | Reducing rotatable bonds can improve potency and ADME properties. This was successfully applied in the development of a LATS1/2 inhibitor series [3]. |
| Scaffold Hopping | Modifying the core structure can improve selectivity over off-target kinases (e.g., AKT) while maintaining or enhancing potency for the primary target [3]. |
| Monitoring Peptidic Character | For macrocyclic compounds, a lower "amide ratio" (fewer amide bonds in the ring) is correlated with better passive membrane permeability [4]. |
Q: this compound shows good biochemical potency, but I'm not seeing the expected cellular effect. What could be wrong?
Q: Are there specific structural features of this compound that affect its permeability? While a specific structure-permeability analysis for this compound is not provided, one study noted that reintroducing bulky aromatic or heterocyclic groups at the benzylic position increased off-target AKT activity, which can complicate interpreting cellular results [3].
Q: What is the best practice for measuring passive membrane permeability?
The following table consolidates the key biochemical and in vivo data available for Akt Inhibitor VIII.
| Parameter | Value / Information | Context / Notes |
|---|---|---|
| IC50 (Akt1) | 58 nM | In vitro kinase assay [1]. |
| IC50 (Akt2) | 210 nM | In vitro kinase assay [1]. |
| IC50 (Akt3) | 2119 nM | In vitro kinase assay; shows ~36-fold selectivity for Akt1 over Akt3 [1]. |
| In Vivo Formulation | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Suggested for preparing a 2 mg/mL (3.63 mM) solution for intraperitoneal (i.p.) injection [1]. |
| In Vivo Dosing | 50 mg/kg (i.p.) | Dose shown to inhibit basal and IGF-stimulated Akt1/2 phosphorylation in mouse lungs [1]. |
| Cell-Based IC50 (Akt1/2) | 305 nM / 2086 nM | Measured in IPKA (C33A) cell-based assays [1]. |
This protocol is adapted from a 2025 study that used this compound during the manufacturing of CAR T-cells, providing a validated example of its ex vivo application [2].
Title: Protocol for Ex Vivo Treatment of T Cells with this compound Objective: To enhance the anti-tumor function and persistence of CAR T-cells by modulating the PI3K/AKT signaling pathway during the manufacturing process. Materials:
Q1: What is the primary mechanism of action of this compound? A1: this compound is a highly specific, allosteric inhibitor that targets the inactive "PH-in" conformation of Akt, preventing its activation. It shows superior selectivity for Akt1 and Akt2 over Akt3 [3] [1].
Q2: The inhibitor is not dissolving properly in my in vivo formulation. What should I do? A2: The recommended formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline is a common and effective mixture for poorly water-soluble compounds. Key steps for success:
Q3: How can I confirm that this compound is working in my animal model? A3: The most direct way is to analyze pathway inhibition in target tissues.
The diagram below illustrates the PI3K/AKT pathway and where this compound acts.
The table below summarizes core quantitative findings from experiments using AKT inhibitor VIII (AKTi) in human T-cell engineering [1].
| Parameter Investigated | Experimental Finding | Significance |
|---|---|---|
| Cell Expansion & Yield | No significant difference in growth kinetics or total cell expansion compared to vehicle control. | AKTi uncouples differentiation from expansion, allowing large-scale production [1]. |
| Retroviral Transduction Efficiency | No significant impact on the efficiency of introducing anti-CD19 CAR or NY-ESO-1 TCR. | Compatible with standard genetic engineering protocols [1]. |
| Phenotype (CD62L+ T-cells) | Significantly increased frequency of CD62L-expressing central memory (TCM) phenotype cells. | Generates less-differentiated, more potent T-cell products for therapy [1]. |
| Effector Function (After Drug Removal) | No impairment in IFNγ production or cytolytic capacity upon antigen exposure. | Therapeutic function of the engineered T-cells is preserved [1]. |
| In Vivo Antitumor Efficacy | Superior treatment of established B-cell acute lymphoblastic leukemia compared to T-cells grown in vehicle. | Enhanced persistence and/or potency of the TCM-phenotype cells [1]. |
This methodology is adapted from protocols used for the clinical manufacturing of anti-CD19 CAR-T cells [1].
| Issue | Possible Cause | Solution |
|---|---|---|
| Reduced Cell Expansion | Inhibitor concentration too high; poor cell health at start. | Titrate the AKTi concentration (e.g., test 0.5-2 μM). Ensure high PBMC viability upon thawing/ isolation. |
| Low Transduction Efficiency | AKTi potentially interfering with cell cycle entry. | Confirm T-cells are robustly activated before transduction. Ensure viral titer is sufficient. |
| Inconsistent CD62L Expression | Donor-to-donor variability; suboptimal activation. | Use a consistent and defined T-cell activation method. Consider using isolated T-cell subsets as a starting population. |
The following diagrams, created with Graphviz, illustrate the experimental workflow and the underlying molecular mechanism of this compound.
This diagram outlines the key steps in the protocol.
This diagram shows how AKT inhibition influences the intracellular signaling that drives T-cell fate.
A1: Akt inhibitor VIII enhances CAR-T cell function by uncoupling T-cell expansion from differentiation during the manufacturing process. It enriches for stem cell memory (Tscm) and central memory (Tcm) T-cell populations, which are associated with superior persistence, expansion, and antitumor activity in vivo [1].
The inhibitor works by modulating the PI3K/AKT signaling pathway, which is crucial for T-cell activation. This modulation leads to a less differentiated phenotype, a more favorable metabolic profile, and increased polyfunctionality (the ability to produce multiple cytokines simultaneously) [1] [2].
This section provides a detailed methodology for incorporating this compound into CAR-T cell manufacturing, based on studies that used the clinically relevant CliniMACS Prodigy platform [1].
Workflow: Manufacturing AUTO1 CAR-T Cells with this compound
The following diagram illustrates the key stages of the manufacturing process where this compound is introduced.
Detailed Step-by-Step Guide
Key Parameters & Quality Control:
The table below summarizes the enhanced characteristics of CAR-T cells manufactured with this compound compared to a standard protocol.
Table 1: Characteristics of CAR-T Cells with this compound
| Feature | Standard CAR-T Cells | CAR-T Cells + this compound | Assay/Method Used |
|---|---|---|---|
| Phenotype (Tscm/Tcm) | Lower proportion of memory subsets | Enriched for Tscm and Tcm populations [1] | Flow Cytometry |
| In Vitro Cytotoxicity | Standard killing | Enhanced cytotoxicity against tumor cells [1] | Co-culture with target cells (e.g., NALM6) |
| Cytokine Production | Lower polyfunctionality | Increased polyfunctionality (IFN-γ, IL-2, TNF-α) [1] | Multiplex cytokine assay (e.g., Luminex) |
| In Vivo Persistence | Shorter persistence | Superior persistence and expansion in mouse models [1] [2] | Bioluminescent imaging, qPCR for CAR copy number |
| Metabolic Profile | More glycolytic | Enhanced oxidative metabolism and unique autophagy signature [1] | Seahorse Analyzer, RNA-Seq |
| Anti-Tumor Activity In Vivo | Moderate tumor control | Superior tumor control in xenograft models [1] [2] | Mouse models (e.g., B-cell lymphoma) |
The core mechanism involves interrupting the signal that pushes T cells toward a terminally differentiated, exhausted state during activation.
Signaling Pathway of Akt Inhibition in CAR-T Cells
As shown above, strong and persistent AKT signaling downstream of CAR activation drives T cells toward terminal effector differentiation and subsequent exhaustion. This compound dampens this signal, effectively "uncoupling" the expansion process from the differentiation process. This allows the T cells to proliferate while maintaining a more naive, stem-like memory state, which is crucial for long-term persistence in the body and combating exhaustion [1].
Q1: My CAR-T cells are not showing the expected Tscm enrichment. What could be wrong?
Q2: I observe reduced cell expansion yields with the inhibitor. Is this normal?
Q3: Are there clinical-grade alternatives to this compound?
While Akt inhibition is a powerful strategy, it is often used alongside other approaches to fully counteract CAR-T cell exhaustion.
Table 2: Other Strategies to Combat CAR-T Cell Exhaustion
| Strategy | Method | Key Outcome |
|---|---|---|
| CAR Design | Using a 4-1BB costimulatory domain instead of CD28 [3] [4]. | Reduces tonic signaling and exhaustion, promotes persistence. |
| Cytokine Cocktails | Using IL-7/IL-15/IL-21 instead of IL-2 during manufacturing [3] [5]. | Supports stemness and restrains exhaustion. |
| Transcription Factor Engineering | Overexpressing c-Jun [6] [7]. | Reverses dysfunction, enhances stemness, and increases antigen sensitivity. |
| Pharmacologic Regulation | Using dasatinib as an on/off switch for CAR signaling [3]. | Reversibly inhibits CAR signaling to prevent over-activation and exhaustion. |
| Small Molecule Combinations | Using Lenalidomide (LEN) during or after manufacturing [5]. | Enhances effector cytokine production, synapse formation, and homing. |
This compound is characterized as a potent, cell-permeable, and reversible allosteric inhibitor [1] [2].
| Property | Description |
|---|---|
| Mechanism of Action | Allosteric inhibition; binds the PH-domain/kinase-domain interface, preventing membrane localization and activation [3] [2]. |
| Isoform Selectivity (IC50) | Akt1: 58 nM; Akt2: 210 nM; Akt3: 2119 nM [1] [2]. |
| Primary Research Applications | Oncology research, neuronal cell biology, T cell differentiation for immunotherapy, and combination therapy studies [1] [4] [2]. |
The table below compares this compound with other AKT inhibitors in clinical development, highlighting how its allosteric mechanism distinguishes it from ATP-competitive compounds [3] [2].
| Inhibitor Name | Mechanism | Reported IC50 (Akt1/Akt2/Akt3) | Key Characteristics & Contexts of Use |
|---|---|---|---|
| This compound (Akti-1/2) | Allosteric | 58 nM / 210 nM / 2119 nM [2] | Research-grade tool compound; used to generate T cells with early memory traits for adoptive immunotherapy [2]. |
| MK-2206 | Allosteric | 8 nM / 12 nM / 65 nM [2] | Clinical allosteric inhibitor; has shown limited single-agent activity in trials [3]. |
| Capivasertib (AZD5363) | ATP-competitive | 3 nM / 7 nM / 7 nM [2] | Clinical ATP-competitive inhibitor; shows activity in tumors with AKT1 E17K mutation; unaffected by E17K resistance [3]. |
| Ipatasertib (GDC-0068) | ATP-competitive | 5 nM / 18 nM / 8 nM [3] [2] | Clinical ATP-competitive inhibitor; outperformed others in generating superior early memory T cells [2]. |
| Miransertib (ARQ 092) | Allosteric | Information not in sources | Clinical allosteric inhibitor; has shown promising results in early-phase studies, including against AKT1 E17K [3]. |
The different mechanisms of AKT inhibitors lead to distinct biological consequences and phosphoproteomic signatures.
The general workflow for uncovering AKT inhibitor phosphoproteomic signatures involves mass spectrometry-based analysis. Here is a conceptual outline of the process:
Key Methodological Notes:
When planning and interpreting experiments with this compound, please consider:
This compound is a potent and selective allosteric inhibitor of the Akt kinases, which are key nodes in the PI3K/AKT signaling pathway. The table below summarizes its core biochemical profile.
| Property | Description |
|---|---|
| Synonyms | AKTi-1/2 [1] |
| Mechanism of Action | Cell-permeable, allosteric, reversible serine/threonine kinase inhibitor [1] |
| Primary Targets | Akt1, Akt2, Akt3 [1] |
| IC₅₀ (Enzymatic Activity) | Akt1: 58 nM; Akt2: 210 nM; Akt3: 2119 nM [1] |
| Clinical Grade Status | Research use only; not a clinical-grade compound [1] [2] |
This compound is primarily used in research to improve the quality and function of T-cells for adoptive cell therapies, such as Chimeric Antigen Receptor (CAR) T-cell therapy.
When T-cells are activated and expanded in the lab (a process called "manufacturing"), they naturally differentiate into effector cells, which can lose their long-term persistence. This compound is used to "uncouple" expansion from differentiation, generating T-cells with a more youthful, stem cell-like memory (Tscm/Tcm) phenotype. These cells are associated with better engraftment, expansion, and long-term anti-tumor activity in vivo [3] [4].
This protocol is adapted from studies that enhanced AUTO1 CD19-targeting CAR T-cells [3] [4].
The diagram below illustrates this experimental workflow and its biological rationale.
The table below places this compound in context with another well-known research inhibitor and a clinical-grade alternative.
| Feature | This compound (AKTi-1/2) | MK-2206 | Capivasertib |
|---|---|---|---|
| Grade | Research-grade [1] [2] | Clinical-grade (investigational) [5] | Clinical-grade (investigational) [2] |
| Inhibitor Type | Allosteric [1] [6] | Allosteric [6] [5] | ATP-competitive [6] [2] |
| Key Research Use | Enhancing CAR T-cell phenotype/function [3] [4] | Studying AKT pathway inhibition in cancer models [5] | Direct cancer therapy; enhancing CAR T-cells [2] |
| Clinical Translation | Not direct; serves as a preclinical proof-of-concept [2] | Tested in clinical trials (e.g., advanced breast cancer), with limited single-agent activity [5] | Used in clinical trials; can be combined with CAR T-cells ex vivo or in vivo [2] |
This compound is a powerful tool for preclinical research to establish the principle that AKT inhibition can enhance T-cell products [2]. However, it is not suitable for human administration. For clinical development, researchers must transition to clinical-grade compounds like capivasertib, which has been shown to mimic the effects of this compound on CAR T-cells in preclinical models [2].
The table below summarizes key experimental findings that highlight the performance of Akt inhibitor VIII (AktiVIII) against other AKT inhibitors and standard manufacturing protocols.
| Aspect | This compound (AktiVIII) | Other AKT Inhibitors (e.g., GDC-0068) | Standard CAR-T Manufacturing (Control) |
|---|---|---|---|
| Phenotype & Differentiation | Enriches TSCM/TCM populations. Higher expression of CD62L, CCR7, CXCR4 [1] [2]. | Similar TSCM/TCM enrichment, but efficacy varies. GDC-0068 often a top performer [2]. | Yields more differentiated TEM-like cells with lower CD62L expression [2]. |
| In Vitro & In Vivo Functionality | Superior expansion, cytotoxicity, polyfunctionality (e.g., co-secretion of IFN-γ/IL-2), and enhanced anti-tumor activity in stress models [1]. | Improved function over control, but AktiVIII and GDC often outperform others in polyfunctionality and recall capacity [2]. | Lower expansion potential, reduced polyfunctionality, and inferior antitumor activity in vivo [1] [2]. |
| Metabolic & Transcriptomic Profile | Induces a unique metabolic profile and a signature for autophagy; clusters closely with naturally occurring TSCM cells [1] [2]. | Shows enrichment of hypoxia-associated genes and enhanced glycolytic function [2]. | Transcriptome resembles effector-memory T cells; standard metabolic profile [2]. |
| Key Considerations & Limitations | In mixed CD4/CD8 cultures, can induce Th2 skewing at the expense of Th1, which may be detrimental to anti-tumor immunity [3]. The beneficial effect on CD8+ T cells can be diminished by CD4+ T cells [3]. | Effect is also dependent on cell composition and expansion strategy [3]. | Product quality is often patient-dependent and can be affected by pre-existing T-cell fitness [1]. |
Here are the detailed methodologies from key studies, which you can reference for protocol development.
This protocol is based on the clinical-scale manufacturing of AUTO1 (a CD19-targeting CAR with 41BBz) for the ALLCAR19 trial [1].
This protocol focuses on generating minor histocompatibility antigen (MiHA)-specific CD8+ T cells for adoptive immunotherapy [2].
The following diagram illustrates the core signaling mechanism by which this compound acts to generate superior CAR-T products, based on the described research [1] [2].
The core mechanism involves uncoupling T-cell expansion from terminal differentiation. By inhibiting AKT phosphorylation, AktiVIII prevents the inactivation of the transcription factor FOXO1, which is crucial for maintaining a memory-like, polyfunctional state in T-cells [1] [2].
Akt inhibitor VIII induces autophagy by blocking the Akt/mTOR signaling pathway, a key negative regulator of autophagy. This has been consistently demonstrated in diverse experimental models, from cancer cells to primary human T-cells [1] [2] [3].
The diagram below illustrates the core signaling pathway and the points where this compound acts to induce autophagy.
The key experimental methods used to validate this autophagy induction are summarized below.
| Validation Method | Key Experimental Readout | Interpretation of Positive Result |
|---|---|---|
| Immunoblotting for LC3 [3] | Conversion of cytosolic LC3-I to lipid-bound LC3-II (LC3-II/LC3-I ratio increase) [4]. | Indicates autophagosome formation. |
| Fluorescence Microscopy [4] | Visualization of GFP-LC3 puncta (distinct dots) in the cytoplasm. | Direct observation of autophagosome accumulation. |
| Electron Microscopy [5] | Identification of double-membrane autophagic vacuoles (AVs) in the cytoplasm. | Ultrastructural confirmation of autophagy. |
The table below outlines the experimental conditions and outcomes of this compound treatment as reported in the literature.
| Cell Type/Model | This compound Concentration | Key Experimental Findings | Source |
|---|---|---|---|
| Primary Human CD8+ T-cells | 8 µM | Generated MiHA-specific CD8+ T-cells with stem cell-like memory (Tscm) phenotype (CCR7+CD62L+CD45RO+); showed superior expansion capacity in vitro and in vivo. | [2] |
| Ovarian Cancer Cells (Ascites-derived) | Not explicitly stated | Induced cytoprotective autophagy; synergy with chloroquine (CQ) or Spautin-1 to reduce cell viability, especially in spheroid cultures. | [3] |
| CAR-T Cell Manufacturing (AUTO1) | 1–5 µM | Enriched Tstem/central memory (Tscm/Tcm) populations; enhanced expansion, cytotoxicity, and polyfunctionality of CAR-T cells. | [1] |
Here is a detailed workflow for a typical experiment validating autophagy induction using this compound.
Key protocol details:
The induction of autophagy by this compound has significant and context-dependent implications for therapeutic development.
Akt inhibitor VIII is a cell-permeable, reversible allosteric inhibitor that targets the pleckstrin homology (PH) domain of AKT, preventing its membrane localization and activation [1] [2]. The table below summarizes its potency against the three AKT isoforms.
| AKT Isoform | IC₅₀ (nM) |
|---|---|
| Akt1 | 58 nM [1] [2] |
| Akt2 | 210 nM [1] [2] |
| Akt3 | 2119 nM [1] |
This isoform selectivity is a key differentiator. Allosteric inhibitors like this compound have distinct structural and functional consequences compared to ATP-competitive inhibitors, which can lead to differential effects on non-catalytic AKT activities and unique resistance profiles in cells with specific AKT mutations [3].
The following methodologies are commonly used to evaluate the effects of this compound, particularly in T-cell research.
In Vitro T-Cell Priming and Expansion [4]:
Metabolic and Phenotypic Assessment [2]:
Research highlights a distinct metabolic rewiring induced by this compound, which is crucial for its ability to generate stem cell-like memory T (TSCM) cells. The diagram below illustrates the key signaling pathway and the metabolic shift promoted by this compound.
This compound blocks AKT signaling, preventing terminal differentiation and promoting a stem cell-like memory phenotype in T-cells [2] [4]. This phenotype is functionally linked to a distinct metabolic profile characterized by enhanced glycolytic function and enrichment of hypoxia-associated genes [2].
One study directly compared this compound with several other allosteric and ATP-competitive inhibitors for generating T-cells for immunotherapy [2]. The workflow and key findings of this comparison are summarized in the diagram below.
While most inhibitors in the panel helped maintain an early memory phenotype, This compound (an allosteric inhibitor) and GDC-0068 (an ATP-competitive inhibitor) were top performers, facilitating robust expansion of polyfunctional T-cells with a stem cell memory-like transcriptome and a unique metabolic profile [2].
This compound is a well-characterized research tool for selectively inhibiting AKT. Its established value lies in generating stem cell-like memory T-cells for adoptive immunotherapy by promoting a specific metabolic and transcriptional profile [2] [4]. Its allosteric mechanism offers a different approach compared to ATP-competitive inhibitors, which can be relevant in contexts of specific AKT mutations [3].
For a more comprehensive metabolic comparison across different cancer models, you may need to consult specialized databases or original research articles focusing on the specific cell type or disease context you are interested in.
The table below summarizes the key quantitative and functional data for Akt inhibitor VIII found in the recent literature.
| Parameter | Details |
|---|---|
| Also Known As | Akti VIII [1] [2] |
| Mechanism of Inhibition | Allosteric inhibitor (binds the PH domain) [2] |
| Reported Isoform Potency (IC₅₀) | AKT1: 58 nM; AKT2: 210 nM [2] |
| Primary Documented Research Application | Generation of T-cells with enhanced anti-tumor activity for adoptive cell therapy (e.g., CAR-T, TCR-T) [1] [2] |
| Key Functional Outcomes | Enriches for stem cell memory T-cells (TSCM); improves T-cell expansion, persistence, and polyfunctionality (e.g., co-secretion of IFN-γ and IL-2); induces a favorable metabolic profile [1] |
The most robust data for this compound involves protocols for manufacturing potent T-cell products. The methodology below is synthesized from recent studies [1] [2].
The following diagram illustrates the position of this compound within the PI3K/AKT signaling pathway and its mechanism of action.
This compound is an allosteric inhibitor that binds to the Pleckstrin Homology (PH) domain of AKT, locking it in an inactive conformation and preventing its phosphorylation and activation [2] [3].
Based on the available information, here are important points to consider for your work: